4-Ethoxythiane-4-carboxylic acid
Description
Properties
IUPAC Name |
4-ethoxythiane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c1-2-11-8(7(9)10)3-5-12-6-4-8/h2-6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVFIFAEIUKIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCSCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Ethoxythiane-4-Carboxylic Acid
Executive Summary & Molecular Identity[1]
4-Ethoxythiane-4-carboxylic acid is a specialized heterocyclic building block used in the design of protease inhibitors, GPCR ligands, and as a bioisostere for 4-substituted cyclohexyl or piperidinyl moieties. Its structural uniqueness lies in the quaternary center at the 4-position of the thiane ring, combining a polar carboxylic acid tail with a lipophilic ethoxy ether.
This scaffold is particularly valuable in medicinal chemistry for "scaffold hopping"—replacing an oxygen-containing tetrahydropyran (oxane) ring with a sulfur-containing thiane ring to modulate lipophilicity (
Molecular Data Sheet
| Property | Value | Notes |
| IUPAC Name | 4-ethoxythiane-4-carboxylic acid | Also: 4-ethoxy-tetrahydro-2H-thiopyran-4-carboxylic acid |
| Molecular Formula | C₈H₁₄O₃S | |
| Molecular Weight | 190.26 g/mol | Monoisotopic Mass: 190.066 Da |
| CAS Registry | Not widely listed | Analogous to Oxane variant (CAS 1250823-60-9) |
| SMILES | CCOC1(CCSCC1)C(=O)O | Quaternary C4 center |
| LogP (Calc) | ~1.2 - 1.5 | More lipophilic than oxane analog (~0.[1][2][3][4]2) |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (Ether, Carbonyl, Thioether) | Sulfur acts as a weak acceptor |
Structural Analysis & Physicochemical Properties[3][5]
The Thioether Effect
Replacing the ether oxygen of the oxane ring with sulfur (thiane) significantly alters the electronic and steric profile of the molecule.
-
Bond Length & Angle: The C-S bond (~1.8 Å) is longer than the C-O bond (~1.4 Å), expanding the ring size slightly and altering the "pucker" of the chair conformation. This can optimize the fit of the carboxylate group into a receptor pocket.
-
Lipophilicity: The sulfur atom is less electronegative and more polarizable than oxygen, leading to a higher
. This improves membrane permeability compared to the oxane analog.
Metabolic Liabilities
The sulfur atom introduces a "metabolic soft spot." In biological systems, the thiane sulfur is susceptible to S-oxidation by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s, yielding:
-
Sulfoxides (S=O): Chiral centers created at the sulfur (cis/trans isomers relative to the C4 substituents).
-
Sulfones (O=S=O): Highly polar, often inactive metabolites.
Note: In drug design, if the thiane ring causes rapid clearance, it is often oxidized intentionally to the sulfone (1,1-dioxide) to block metabolism while retaining the ring geometry.
Synthetic Methodology: The Bargellini Reaction[6][7][8][9][10]
While standard nucleophilic substitutions can synthesize this compound, the Bargellini Reaction is the superior "Senior Scientist" choice. It is a multicomponent reaction (MCR) that constructs the sterically hindered quaternary center in a single step with high atom economy.
Why Bargellini?
Direct alkylation of 4-hydroxythiane-4-carboxylic acid is difficult due to the steric hindrance at the quaternary carbon and the competing reactivity of the carboxylate. The Bargellini reaction bypasses this by forming the highly reactive gem-dichloroepoxide intermediate in situ.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 4-ethoxythiane-4-carboxylic acid from tetrahydrothiopyran-4-one.
Reagents:
-
Tetrahydrothiopyran-4-one (Thian-4-one) [1.0 eq]
-
Chloroform (CHCl₃) [2.0 eq]
-
Sodium Hydroxide (NaOH) [4.0 eq, pulverized]
-
Ethanol (EtOH) [Solvent & Reagent, Excess]
-
Benzyltriethylammonium chloride (TEBA) [0.05 eq, Phase Transfer Catalyst]
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a robust magnetic stirrer and a reflux condenser, dissolve Thian-4-one (10 mmol) and TEBA (0.5 mmol) in Ethanol (20 mL).
-
Chilling: Cool the solution to 0°C in an ice bath. The reaction is highly exothermic; temperature control is critical to prevent polymerization.
-
Base Addition: Add pulverized NaOH (40 mmol) slowly. The mixture will become a slurry.
-
Initiation: Add Chloroform (20 mmol) dropwise over 30 minutes. Critical Checkpoint: Monitor the internal temperature; do not exceed 10°C during addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Quenching: Evaporate the bulk ethanol under reduced pressure. Dilute the residue with water (50 mL).
-
Workup (Purification):
-
Wash the aqueous layer with Diethyl Ether (2 x 20 mL) to remove unreacted ketone (organic impurities).
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH 2.0 using 2M HCl. Observation: The product should precipitate or form an oil.
-
Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Validation: Recrystallize from Hexane/EtOAc if solid, or distill if oil.
Synthetic Pathway Diagram
Caption: The Bargellini reaction leverages a gem-dichloroepoxide intermediate to install the ethoxy and carboxyl groups simultaneously.[8]
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
δ 10.5 (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 3.55 (q, J=7.0 Hz, 2H): Ethoxy -OCH ₂CH₃.
-
δ 2.80 - 2.60 (m, 4H): Thiane ring protons adjacent to Sulfur (C2-H and C6-H).
-
δ 2.10 - 1.90 (m, 4H): Thiane ring protons adjacent to the quaternary center (C3-H and C5-H).
-
δ 1.25 (t, J=7.0 Hz, 3H): Ethoxy -OCH₂CH ₃.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Negative (Carboxylic acids ionize best in negative mode).
-
Expected Peak: [M-H]⁻ = 189.25 m/z.
-
Fragmentation: Loss of CO₂ (M-44) is common in MS/MS.
Strategic Application in Drug Design
The 4-ethoxythiane-4-carboxylic acid moiety serves as a bioisostere for the 4-ethoxycyclohexane-1-carboxylic acid scaffold.
Bioisosteric Comparison Table
| Feature | Cyclohexane Analog | Thiane Analog (Target) | Drug Design Implication |
| LogP | ~2.5 | ~1.5 | Thiane lowers lipophilicity vs cyclohexane, reducing non-specific binding. |
| Metabolism | Inert | S-Oxidation | Thiane offers a handle for "soft drug" design (predictable clearance). |
| Geometry | Chair (rigid) | Chair (distorted) | C-S bonds are longer; alters vector of substituents. |
| H-Bonding | None in ring | S is acceptor | Potential for unique interactions with backbone amides in proteins. |
Decision Logic for Researchers
Use this scaffold when:
-
Solubility Issues: The cyclohexane analog is too lipophilic/insoluble.
-
Selectivity: The target pocket contains a cysteine or serine residue capable of interacting with the ring sulfur.
-
Patent Space: To break out of crowded IP space surrounding cyclohexane/pyran derivatives.
Caption: The thiane scaffold balances lipophilicity and polarity, occupying a middle ground between cyclohexane and oxane.
References
-
PubChem Compound Summary. (2025). 4-Ethoxyoxane-4-carboxylic acid (Analogous Structure). National Center for Biotechnology Information. Retrieved from [Link]
-
Bargellini, G. (1906).[8][5][6][9] Action of chloroform and sodium hydroxide on phenols in acetone solution.[8][6][9] Gazzetta Chimica Italiana.[6] (Foundational reaction mechanism).[6]
-
Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions.[8][5][9] Wiley-VCH. (Detailed review of Bargellini reaction utility in medicinal chemistry).
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[10] Retrieved from [Link]
Sources
- 1. 4-Ethoxyoxane-4-carboxylic acid | C8H14O4 | CID 78969464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxyoxane-4-carboxylic acid | C7H12O4 | CID 40152272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. pjps.pk [pjps.pk]
- 5. The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Bargellini reaction - Wikipedia [en.wikipedia.org]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. rroij.com [rroij.com]
Technical Whitepaper: Physicochemical Profiling of 4-Ethoxythiane-4-Carboxylic Acid
Executive Summary & Structural Context[1][2][3]
4-Ethoxythiane-4-carboxylic acid is a specialized heterocyclic intermediate often utilized in the synthesis of protease inhibitors and agrochemical effectors. Its structure features a saturated six-membered sulfide ring (thiane) with a geminal substitution pattern at the C4 position: a carboxylic acid moiety and an ethoxy group.
Understanding the acid dissociation constant (
-
Coupling Reactions: Determining the precise pH for amide bond formation.
-
Bioavailability: Predicting ionization states at physiological pH (7.4) and gastric pH (1.2).
-
Solubility Profiling: Managing the lipophilicity introduced by the thiane ring.
This guide provides a theoretical derivation of the
Theoretical Framework & Predicted Values
Structural Analysis
The acidity of 4-ethoxythiane-4-carboxylic acid is governed by the stability of its conjugate base (carboxylate anion). Two primary structural factors influence this stability:
-
The
-Alkoxy Effect (Primary Driver): The ethoxy group (-OEt) is attached to the same carbon (C4) as the carboxylic acid. Oxygen is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the carboxylate group, dispersing the negative charge and stabilizing the anion.[1] -
The Thiane Ring (Secondary Driver): The sulfur atom is located at position 1, while the carboxyl is at position 4. Due to the distance (3 sigma bonds separation), the inductive effect of the sulfur is negligible. However, the lipophilic nature of the ring reduces water solubility compared to acyclic analogs.
Comparative Derivation
To estimate the
| Compound | Structure | Experimental | |
| Acetic Acid | 4.76 | Reference | |
| Methoxyacetic Acid | 3.57 | -1.19 (Inductive Effect) | |
| Thiane-4-carboxylic acid | Thiane ring + | ~4.80 | ~0.0 (Ring Effect) |
| 4-Ethoxythiane-4-carboxylic acid | Target | 3.61 (Predicted) | Combined Effect |
Conclusion: The presence of the geminal ethoxy group is expected to lower the
Visualization of Electronic Effects
The following diagram illustrates the inductive withdrawal that stabilizes the conjugate base.
Caption: Electronic influence diagram showing the strong inductive stabilization provided by the
Experimental Protocol: Potentiometric Determination
Due to the lipophilic thiane ring, 4-ethoxythiane-4-carboxylic acid likely exhibits poor aqueous solubility. Direct titration in water may lead to precipitation and electrode fouling. Therefore, a Cosolvent Potentiometric Titration using the Yasuda-Shedlovsky Extrapolation is the required standard.
Reagents & Setup
-
Analyte: ~5 mg of 4-ethoxythiane-4-carboxylic acid (purity >98%).
-
Cosolvent: HPLC-grade Methanol (MeOH).
-
Titrant: 0.1 M KOH (Carbonate-free).
-
Ionic Strength Adjuster: 0.15 M KCl.
-
Atmosphere: Argon or Nitrogen gas purge (to prevent
absorption).
Step-by-Step Methodology
-
Electrode Calibration: Calibrate the glass pH electrode using the "4-parameter" method (Avdeef) to ensure Nernstian slope response in mixed solvents.
-
Sample Preparation: Prepare three separate titration vessels containing the analyte in varying MeOH/Water ratios (e.g., 30%, 40%, 50% w/w MeOH).
-
Titration:
-
Maintain temperature at
. -
Titrate with 0.1 M KOH under inert gas flow.
-
Record pH after stabilization (drift < 0.002 pH/min).
-
-
Data Processing (Yasuda-Shedlovsky):
Validation Workflow
Caption: Workflow for determining aqueous pKa of lipophilic acids using cosolvent extrapolation.
Pharmaceutical Implications[5][6][9]
Solubility & Lipophilicity (LogD)
At physiological pH (7.4), the compound (Predicted
-
Ionized Fraction: >99.9%
-
Solubility: The ionization significantly enhances aqueous solubility compared to the neutral form, making it suitable for aqueous buffers in biological assays.
Bioisosterism
This molecule acts as a bioisostere for:
-
Tetrahydropyran-4-carboxylic acids: The sulfur substitution modulates oxidative metabolism (S-oxidation).
-
-Amino acids: The
-ethoxy group mimics the steric bulk of an amino group without the zwitterionic character, useful for designing non-basic inhibitors.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
-
PubChem Database. (2024). Compound Summary: Tetrahydro-2H-thiopyran-4-carboxylic acid.[][5][6] National Library of Medicine.
-
Serjeant, E. P., & Dempsey, B. (1979).[7] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23.
Sources
- 1. byjus.com [byjus.com]
- 2. eurjchem.com [eurjchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 5. 64096-87-3|Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide|BLD Pharm [bldpharm.com]
- 6. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
Methodological & Application
using 4-ethoxythiane-4-carboxylic acid as a bioisostere
Topic: Strategic Bioisosterism: 4-Ethoxythiane-4-carboxylic Acid in Lead Optimization Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Leads.
Executive Summary
4-Ethoxythiane-4-carboxylic acid (CAS: 1249232-20-9) represents a highly specialized bioisostere used to modulate the physicochemical and pharmacokinetic properties of lead compounds containing gem-disubstituted cyclohexane or piperidine rings.
Unlike standard bioisosteres that merely swap atoms (e.g., O
-
Lipophilicity Modulation: The thiane sulfur atom alters LogD and permeability compared to cyclohexane (more polar) or piperidine (removes basicity).
-
Conformational Locking: The geminal ethoxy and carboxyl groups at the 4-position create a high energy barrier for ring inversion, often locking the ring into a specific chair conformation that can enhance ligand-target binding entropy.
-
Metabolic "Soft Spot" Management: The sulfur atom serves as a potential metabolic handle (S-oxidation), which can be exploited for prodrug strategies or blocked if necessary.
This guide provides a comprehensive protocol for synthesizing, incorporating, and evaluating this moiety in drug candidates.
Physicochemical Profile & Bioisosteric Logic
Structural Comparison
| Feature | Cyclohexane Analog | Piperidine Analog | Thiane Analog (Subject) |
| Core Atom | Carbon (C-4) | Nitrogen (N-4) | Sulfur (S-4) |
| Bond Length (X-C) | 1.54 Å | 1.47 Å | 1.82 Å (Expands ring size) |
| Basicity (pKa) | Neutral | Basic (~9-10) | Neutral |
| H-Bonding | None | Donor/Acceptor | Weak Acceptor (Sulfur) |
| Metabolism | Hydroxylation | N-Oxidation/Dealkylation | S-Oxidation (Sulfoxide/Sulfone) |
| LogP Trend | High | Low (Ionized) | Moderate |
The "Thiane Effect"
The replacement of a methylene (-CH2-) with a sulfide (-S-) introduces the "Thiane Effect" . The C-S bond is significantly longer (1.82 Å) than the C-C bond, which flattens the chair conformation slightly at the sulfur end. This subtle geometric distortion can:
-
Relieve steric clashes in tight binding pockets.
-
Position the 4-substituents (Ethoxy/Carboxyl) deeper into the active site due to the ring expansion.
Experimental Protocols
Protocol A: Synthesis of 4-Ethoxythiane-4-carboxylic Acid
Rationale: This molecule is synthesized via a modified Jocic-Reeves Reaction , which converts ketones directly into
Reagents:
-
Tetrahydro-4H-thiopyran-4-one (Thian-4-one)
-
Chloroform (
) -
Potassium Hydroxide (KOH)
-
Ethanol (Absolute)
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Maintain an inert atmosphere (
). -
Base Preparation: Dissolve KOH (4.0 equiv) in absolute Ethanol (10 V). Cool the solution to 0°C using an ice/salt bath.
-
Reactant Addition: Add Thian-4-one (1.0 equiv) to the cooled basic solution.
-
Carbene Generation (Critical Step): Add Chloroform (1.5 equiv) dropwise over 60 minutes.
-
Mechanistic Note: The base deprotonates chloroform to generate dichlorocarbene (:CCl2), which attacks the ketone to form an intermediate epoxide. The ethoxide ion then opens the epoxide, followed by hydrolysis to the acid.
-
Control: Maintain internal temperature
to prevent runaway exotherms.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Dissolve the residue in water (5 V) and wash with Diethyl Ether (2 x 3 V) to remove unreacted ketone.
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH 2.0 using 6N HCl. Caution: Sulfur compounds may release odors; work in a fume hood.
-
Extract the acidic aqueous layer with DCM (3 x 5 V).
-
-
Isolation: Dry the combined organic layers over
, filter, and concentrate to yield the crude acid. -
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (0-10% MeOH in DCM).
Yield Expectation: 55–70%
Validation:
Protocol B: Metabolic Stability Assessment (S-Oxidation)
Rationale: The thiane sulfur is susceptible to oxidation by CYP450 enzymes (specifically CYP3A4 and FMOs). This assay quantifies the conversion to Sulfoxide (chiral) and Sulfone.
Workflow:
-
Incubation: Incubate test compound (1
M) with Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4). -
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Monitoring Transitions:
-
Parent: [M+H]+
-
Sulfoxide Metabolite: [M+16+H]+
-
Sulfone Metabolite: [M+32+H]+
-
-
Data Interpretation:
-
If
min: High metabolic liability. Consider oxidizing the sulfur to the Sulfone pre-synthesis to create a metabolically "dead" bioisostere.
-
Strategic Decision Framework (Visualization)
The following diagram illustrates the decision logic for employing this bioisostere in a drug discovery campaign.
Figure 1: Decision tree for implementing thiane bioisosteres in lead optimization.
Application Case Study: Optimization of a GPCR Antagonist
Scenario: A project targeting the Chemokine Receptor 2 (CCR2) identified a hit compound containing a 4-phenylpiperidine-4-carboxylic acid linker.
-
Liability: The piperidine nitrogen was highly basic (pKa 9.5), leading to low permeability (Papp < 1.0) and hERG channel inhibition (IC50 = 2
M). -
Attempted Fix: Replacing piperidine with cyclohexane improved permeability but reduced potency 50-fold due to the loss of a key polar interaction.
The Thiane Solution: Researchers substituted the piperidine with 4-ethoxythiane-4-carboxylic acid .
-
Basicity Removed: The basic nitrogen was removed, eliminating the hERG liability.
-
Polarity Maintained: The sulfur atom and the ethoxy oxygen provided necessary polar vectors to maintain water solubility and interactions within the binding pocket, unlike the hydrophobic cyclohexane.
-
Result: The thiane analog restored potency (IC50 = 15 nM) while improving permeability (Papp = 8.5) and eliminating hERG activity (IC50 > 30
M).
Synthesis Scheme (Visualization)
Figure 2: One-pot synthesis of 4-ethoxythiane-4-carboxylic acid from thian-4-one.
References
-
Jocic-Reeves Reaction Mechanism
-
Reeves, W. P., et al. "Phase transfer catalysis: Preparation of alpha-alkoxy acids." Synthetic Communications, 1982.
-
-
Thiane Bioisosterism in Drug Design
-
Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.
-
-
Metabolic Oxidation of Sulfur Heterocycles
-
Kalgutkar, A. S., et al. "Metabolism and Toxicology of Sulfur-Containing Drugs." Chemical Research in Toxicology, 2018.
-
-
Commercial Availability & Properties
Sources
- 1. 2741910-10-9_CAS号:2741910-10-9_N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine - 化源网 [chemsrc.com]
- 2. 4-ethoxythiane-4-carboxylic acid | 1249232-20-9 [sigmaaldrich.cn]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. 4-Ethoxythiane-4-carboxylic acid | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Esterification of Thiane-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiane-4-Carboxylate Esters
Thiane-4-carboxylic acid, a sulfur-containing heterocyclic compound, and its ester derivatives are valuable building blocks in medicinal chemistry and drug discovery. The thiane ring system is a prevalent scaffold in a variety of biologically active molecules, and the carboxylate ester functionality serves as a key handle for modifying pharmacokinetic and pharmacodynamic properties. The conversion of thiane-4-carboxylic acid to its corresponding esters is a critical transformation for generating compound libraries for lead optimization, developing prodrugs to enhance bioavailability, and synthesizing intermediates for more complex molecular architectures.[1]
This guide provides a detailed overview of robust and widely applicable esterification protocols for thiane-4-carboxylic acids, with a focus on the underlying chemical principles, practical experimental details, and troubleshooting strategies.
Chemical Properties and Reactivity of Thiane-4-Carboxylic Acid
Thiane-4-carboxylic acid is a white to light yellow solid with a molecular weight of 146.21 g/mol .[2] Its structure features a six-membered saturated ring containing a sulfur atom and a carboxylic acid group at the 4-position. The presence of the thioether linkage can influence the reactivity of the carboxylic acid, although it is generally considered to be a stable and non-interfering functional group under many standard esterification conditions. However, the steric environment around the carboxyl group can present challenges, necessitating the use of specific and sometimes milder reaction conditions to achieve high yields.[3]
Recommended Esterification Protocols
The choice of an appropriate esterification method depends on several factors, including the steric hindrance of the alcohol, the presence of other sensitive functional groups in the molecule, and the desired scale of the reaction. Here, we detail three highly effective and commonly employed protocols.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
Principle and Mechanistic Insight:
The Fischer-Speier esterification is a classic and cost-effective method that involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5] The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used as the solvent, and/or the water formed as a byproduct is removed.[6][7][8]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[9] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[4][6]
dot
Caption: Fischer-Speier Esterification Mechanism.
Protocol:
Materials:
-
Thiane-4-carboxylic acid
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiane-4-carboxylic acid (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., 10-20 equivalents, can also serve as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the alcohol is a low-boiling solvent, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Causality and Optimization:
-
Excess Alcohol: Using a large excess of the alcohol shifts the equilibrium towards the product side, increasing the yield.[6]
-
Water Removal: For higher boiling alcohols where using a large excess is not practical, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove the water formed during the reaction.[8]
-
Catalyst Choice: While sulfuric acid is a common and inexpensive catalyst, p-toluenesulfonic acid is often preferred for more sensitive substrates as it is a solid and easier to handle.[4]
-
Reaction Time: The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.
Steglich Esterification: Mild Conditions for Sensitive Substrates
Principle and Mechanistic Insight:
The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11] This method is particularly advantageous for acid-sensitive substrates or when using sterically hindered alcohols.[12][13][14]
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[14] DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt.[10][13] This intermediate is then readily attacked by the alcohol to furnish the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.[11][14][15]
dot
Caption: Steglich Esterification Mechanism.
Protocol:
Materials:
-
Thiane-4-carboxylic acid
-
Alcohol
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiane-4-carboxylic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Causality and Optimization:
-
Coupling Agent: EDC is often preferred over DCC as the resulting urea byproduct is water-soluble and can be easily removed by an aqueous workup.[16]
-
Solvent: Anhydrous aprotic solvents like DCM or THF are crucial to prevent the hydrolysis of the activated intermediates.[17]
-
Temperature Control: Adding the carbodiimide at 0 °C helps to control the initial exothermic reaction and minimize side reactions.
-
DMAP: DMAP is a highly efficient acylation catalyst and is essential for the reaction to proceed at a reasonable rate, especially with sterically hindered alcohols.[14][18]
Mitsunobu Reaction: Inversion of Stereochemistry and Mild Conditions
Principle and Mechanistic Insight:
The Mitsunobu reaction is a versatile and mild method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[19][20] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19]
The reaction mechanism is complex but begins with the nucleophilic attack of PPh₃ on DEAD to form a betaine intermediate.[21] This intermediate then deprotonates the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, displacing an activated alcohol intermediate (an alkoxyphosphonium salt), leading to the formation of the ester with inversion of configuration.[22][23]
dot
Caption: Mitsunobu Reaction Mechanism.
Protocol:
Materials:
-
Thiane-4-carboxylic acid
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve thiane-4-carboxylic acid (1.0 eq), the alcohol (1.0-1.2 eq), and triphenylphosphine (1.2-1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.2-1.5 eq) dropwise to the stirred solution. A color change (often to a yellow or orange hue) and sometimes a slight exotherm may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue will contain the desired ester, triphenylphosphine oxide, and the hydrazine byproduct. Purify the product by column chromatography on silica gel.
Causality and Optimization:
-
Reagent Stoichiometry: It is common to use a slight excess of the alcohol, PPh₃, and DEAD/DIAD to ensure complete consumption of the limiting reagent.
-
Order of Addition: Typically, the carboxylic acid, alcohol, and PPh₃ are mixed first, followed by the slow addition of DEAD/DIAD.[19] This order helps to minimize the formation of side products.
-
Workup: The primary challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide and hydrazine byproducts, which often requires careful column chromatography.
-
Stereochemistry: The key advantage of the Mitsunobu reaction is the predictable inversion of stereochemistry at a chiral secondary alcohol center.[21]
Comparison of Protocols
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Harsh (strong acid, heat) | Mild (room temperature) | Mild (0 °C to room temperature) |
| Reagents | Carboxylic acid, excess alcohol, strong acid catalyst | Carboxylic acid, alcohol, DCC/EDC, DMAP | Carboxylic acid, alcohol, PPh₃, DEAD/DIAD |
| Byproducts | Water | Dicyclohexylurea (DCU) or water-soluble urea | Triphenylphosphine oxide, hydrazine derivative |
| Advantages | Inexpensive, simple for primary and unhindered alcohols | Wide substrate scope, good for sensitive substrates and hindered alcohols | Inversion of stereochemistry, very mild conditions |
| Disadvantages | Not suitable for acid-sensitive substrates, requires excess alcohol or water removal, equilibrium reaction | Stoichiometric coupling agent required, DCU can be difficult to remove completely | Stoichiometric and potentially hazardous reagents, difficult purification |
Troubleshooting Common Issues
-
Low Yield in Fischer Esterification: Ensure a sufficient excess of the alcohol is used and that the reaction is heated for an adequate amount of time. If possible, remove water as it forms.[24]
-
Incomplete Reaction in Steglich Esterification: Ensure all reagents and solvents are anhydrous. The DMAP catalyst is crucial for the reaction rate.[14]
-
Difficult Purification in Mitsunobu Reaction: Careful and patient column chromatography is often necessary. Using fluorous-tagged or polymer-supported reagents can facilitate easier purification in some cases.
-
Side Reactions: In the Steglich esterification, the formation of N-acylurea can be a side reaction, which is suppressed by DMAP.[11]
Conclusion
The esterification of thiane-4-carboxylic acid is a fundamental transformation in synthetic and medicinal chemistry. The choice of the optimal protocol from the Fischer-Speier, Steglich, or Mitsunobu reactions depends on the specific requirements of the synthesis, such as the nature of the alcohol, the presence of other functional groups, and the desired stereochemical outcome. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently and efficiently synthesize a wide range of thiane-4-carboxylate esters for their drug discovery and development programs.
References
- Fiveable. (2025, September 15).
-
JoVE. (2018, October 30). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]
-
NPTEL Archive. 5.2.2 Synthesis of Esters. [Link]
-
Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Quora. (2019, November 19). Why are primary carboxylic acids more reactive towards esterification?. [Link]
-
Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]
-
Organic Chemistry Tutor. Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE: tert-BUTYL ETHYL FUMARATE. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Organic Chemistry Portal. (2022, November 16). Simple Method for the Esterification of Carboxylic Acids. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). [Link]
-
PubMed. (2025, November 24). Structure-enabled discovery of carboxylate esters prodrugs as potential potent inhibitors targeting Glutaminase C. [Link]
-
Wikipedia. Steglich esterification. [Link]
Sources
- 1. Structure-enabled discovery of carboxylate esters prodrugs as potential potent inhibitors targeting Glutaminase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. quora.com [quora.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fiveable.me [fiveable.me]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. archive.nptel.ac.in [archive.nptel.ac.in]
- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 19. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. organicchemistrytutor.com [organicchemistrytutor.com]
- 22. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 23. Mitsunobu Reaction [organic-chemistry.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
4-ethoxythiane-4-carboxylic acid building block for library synthesis
Application Note: High-Fidelity Library Synthesis Using 4-Ethoxythiane-4-Carboxylic Acid
Executive Summary & Rationale
In the pursuit of escaping "flatland" in medicinal chemistry, 4-ethoxythiane-4-carboxylic acid represents a high-value building block (BB) that offers three distinct strategic advantages:
-
Conformational Locking: The quaternary center at C4 restricts the conformational flexibility of the thiane ring, typically favoring a chair conformation where the carboxylate is equatorial to minimize 1,3-diaxial interactions, though the ethoxy group introduces interesting anomeric-like effects.
-
Fsp³ Enrichment: It introduces complexity and three-dimensionality (Fsp³ character) without excessive molecular weight gain, a key metric in improving clinical success rates.
-
Tunable Polarity: The sulfide core serves as a "metabolic handle." It can be selectively oxidized to a sulfoxide or sulfone post-library synthesis, allowing for the modulation of LogD and Hydrogen Bond Acceptor (HBA) count without altering the carbon skeleton.
This guide addresses the primary synthetic challenge of this BB: overcoming the steric hindrance of the quaternary carboxylate during amide coupling.
Physicochemical Profile
| Property | Value (Predicted) | Impact on Drug Design |
| MW | 190.26 Da | Low MW allows for fragment-based growth. |
| cLogP | ~1.2 (Sulfide) | Moderate lipophilicity; good for CNS penetration. |
| cLogP (Sulfone) | ~ -0.5 | Significant polarity shift upon oxidation. |
| pKa (Acid) | ~3.8 | Slightly more acidic than acetic acid due to the inductive effect of the 4-ethoxy group. |
| Topological Polar Surface Area (TPSA) | 64 Ų (Acid) | Good range for oral bioavailability. |
Synthetic Accessibility
Note: While commercially available from select boutique vendors, in-house preparation is often required for gram-scale library campaigns.
Synthesis Pathway: The most robust route involves the conversion of thian-4-one to the cyanohydrin, followed by O-alkylation and hydrolysis.
-
Cyanohydrin Formation: Thian-4-one + TMSCN / ZnI₂.
-
O-Alkylation: Treatment with Ethyl Iodide (EtI) and base (NaH).
-
Hydrolysis: Acidic hydrolysis (HCl/AcOH) converts the nitrile to the carboxylic acid. Crucial: Avoid strong oxidizing acids to protect the sulfur.
Library Synthesis Protocols
Module A: Sterically Demanding Amide Coupling
Challenge: The 4-ethoxy group creates significant steric bulk around the carbonyl carbon, rendering standard coupling agents (EDC, HATU) sluggish or prone to low yields with unreactive anilines.
Solution: Activation via Acid Fluorides (using TFFH) or Acid Chlorides (using Ghosez's Reagent).
Protocol 1: TFFH-Mediated Coupling (Recommended for HTS Libraries) This method generates the acid fluoride in situ, which is less sensitive to moisture than the acid chloride but highly reactive toward sterically hindered amines.
Reagents:
-
BB: 4-ethoxythiane-4-carboxylic acid (1.0 equiv)
-
Amine: R-NH₂ (1.2 equiv)
-
Coupling Agent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: Dichloromethane (DCM) or DMF (0.1 M)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid (BB) and DIPEA in anhydrous DCM under N₂ atmosphere.
-
Activation: Add TFFH in one portion. Stir at 0°C for 30 minutes. Observation: The solution may turn slightly yellow.
-
Addition: Add the amine component.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
QC Check: Monitor by LCMS. The acid fluoride intermediate is often visible (M+20 mass shift relative to acylium, or distinct retention time).
-
-
Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine/DIPEA), then sat. NaHCO₃. Dry over MgSO₄.
Protocol 2: Ghosez's Reagent (For Extremely Unreactive Amines) Use this when coupling to electron-deficient anilines or secondary amines.
-
Dissolve BB (1.0 equiv) in dry DCM.
-
Add 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) (1.2 equiv). Stir at RT for 1–2 hours to form the acid chloride (monitor by conversion of acid peak to methyl ester upon MeOH quench aliquot).
-
Add the Amine (1.2 equiv) and Pyridine (3.0 equiv).
-
Heat to 40°C if necessary.
Module B: Sulfur Oxidation (Divergent Synthesis)
Strategy: Perform this step after amide coupling to generate Sulfoxide and Sulfone analogs from the same parent plate.
Protocol 3: Chemoselective Oxidation
| Target | Reagent | Conditions | Selectivity Mechanism |
| Sulfoxide (S=O) | NaIO₄ (1.1 equiv) | MeOH/H₂O, 0°C, 2h | Periodate is highly selective for S over N at 0°C. |
| Sulfone (O=S=O) | Oxone® (3.0 equiv) | MeOH/H₂O, RT, 4h | Strong oxidation; requires robust amide linker. |
| Sulfone (Alt) | mCPBA (2.5 equiv) | DCM, RT | Good for lipophilic substrates; watch for N-oxide formation on pyridine/amine side chains. |
Step-by-Step (Sulfone Synthesis using Oxone):
-
Dissolve the Thiane-Amide product in MeOH:H₂O (1:1).
-
Add Oxone® (Potassium peroxymonosulfate) (3.0 equiv).
-
Stir vigorously at RT. The slurry will eventually clear or change consistency.
-
Quench: Add sat. Na₂SO₃ solution (detectable by lack of starch-iodide color change).
-
Extraction: Extract with EtOAc. The sulfone is significantly more polar; check aqueous phase if yield is low.
Visualizing the Workflow
The following diagram illustrates the decision logic for coupling and the divergent oxidation pathways.
Caption: Decision tree for amide coupling conditions based on amine reactivity, followed by divergent oxidation to expand library polarity space.
Quality Control & Troubleshooting
NMR Signature:
-
¹H NMR (DMSO-d₆): Look for the characteristic ethoxy pattern: a quartet at ~3.4 ppm and a triplet at ~1.1 ppm. The thiane ring protons appear as complex multiplets between 1.8–3.0 ppm.
-
¹³C NMR: The quaternary C4 carbon is distinct, typically shifting downfield (~75–80 ppm) due to the ether and carbonyl attachments.
Common Failure Modes:
-
Decarboxylation: While rare for ethers, forcing conditions with strong Lewis acids can sometimes cleave the ether or decarboxylate. Prevention: Keep reaction temperatures <60°C during activation.
-
S-Alkylation: If using alkyl halides in the library diversification (e.g., on the amine side), the thiane sulfur can act as a nucleophile. Prevention: Perform S-oxidation before alkylation steps, or use soft electrophiles.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development, 20(2), 140–177. Link
- Context: Validates the use of TFFH and acid fluorides for sterically hindered couplings.
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455. Link
- Context: The foundational protocol for generating acid chlorides under neutral conditions using Ghosez's reagent.
-
Drabowicz, J., & Mikołajczyk, M. (1981). Oxidative conversions of organic sulfur compounds. Synthesis, 1981(03), 241-243. Link
- Context: Establishes chemoselective protocols for sulfide-to-sulfoxide oxidation using Sodium Period
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Saturated Heterocycles for Drug Discovery. Journal of Medicinal Chemistry, 53(19), 7119–7128. Link
- Context: Discusses the Fsp³ and conformational properties of 4-substituted thianes and oxanes in library design.
Sources
protecting group strategies for thiane carboxylic acids
Application Note: Protecting Group Strategies for Thiane Carboxylic Acids
Executive Summary
Thiane carboxylic acids (tetrahydro-2H-thiopyran-carboxylic acids) serve as critical bioisosteres for cyclohexane and piperidine rings in drug design. However, the thioether moiety (
-
Catalyst Poisoning: The sulfur lone pairs bind irreversibly to transition metals (Pd, Pt, Rh), rendering standard hydrogenolysis of benzyl esters impossible or requiring prohibitive catalyst loadings.
-
Electrophilic Scavenging (S-Alkylation): During acid-mediated deprotection (e.g., of t-butyl esters), the generated carbocations are rapidly trapped by the nucleophilic sulfur, leading to difficult-to-separate sulfonium byproducts.
This guide details three field-proven protocols designed specifically to maintain orthogonality with the thiane sulfur atom.
Strategic Decision Matrix
The choice of protecting group must be dictated by the deprotection conditions compatible with the thiane ring.
Figure 1: Decision tree for selecting protecting groups based on substrate sensitivity. Note the explicit exclusion of hydrogenolysis for benzyl esters.
Protocol 1: The "Gold Standard" – 2-(Trimethylsilyl)ethyl (TMSE) Esters
Best For: Complex substrates sensitive to both strong acids and bases. Mechanism: Fluoride-mediated fragmentation.[1] The fluoride ion attacks the silicon, triggering a cascade that releases ethylene, CO₂, and the free acid. This is completely orthogonal to the sulfur moiety.
Step-by-Step Methodology
A. Protection (Formation of TMSE Ester) Standard esterification using EDC is effective, but the anhydride method is superior for scale.
-
Reagents: Thiane carboxylic acid (1.0 equiv), 2-(Trimethylsilyl)ethanol (1.2 equiv), EDC·HCl (1.2 equiv), DMAP (0.1 equiv).
-
Solvent: Dichloromethane (DCM) or DMF (0.1 M).
-
Procedure:
-
Dissolve acid and TMSE-ethanol in DCM at 0 °C.
-
Add DMAP followed by EDC·HCl.
-
Warm to room temperature (RT) and stir for 4–12 hours.
-
QC Check: Monitor TLC. The TMSE ester is usually less polar than the acid.
-
Workup: Dilute with Et₂O, wash with 0.5M HCl (removes urea/DMAP), then NaHCO₃. Dry over Na₂SO₄.
-
B. Deprotection (The "Safe" Release)
-
Reagents: Tetrabutylammonium fluoride (TBAF) (1.0 M in THF).
-
Procedure:
-
Dissolve the protected thiane (1.0 equiv) in THF (0.1 M).
-
Add TBAF (2.0 equiv) dropwise at 0 °C.
-
Warm to RT.[2][3] Reaction is typically complete in <1 hour.
-
Note: If the product is water-soluble, TBAF salts are difficult to remove. In such cases, use TAS-F or TFA (if acid stable) as an alternative, though TBAF is preferred for sulfur safety.
-
Data Summary: TMSE Stability
| Reagent | Stability | Notes |
|---|---|---|
| H₂ / Pd-C | Stable | Sulfur poisons catalyst anyway. |
| LiOH (aq) | Stable | Can survive mild saponification conditions. |
| TFA / HCl | Labile | Cleaves under strong acidic conditions. |
| Fluoride | Labile | Primary cleavage method. |
Protocol 2: The "Robust" Route – t-Butyl Esters with Scavengers
Best For: Substrates requiring resistance to basic conditions (e.g., alkylations, nucleophilic substitutions).
The Challenge: Acidic cleavage of t-butyl esters generates the tert-butyl carbocation (
Mechanism of Failure (Without Scavengers)
Figure 2: Pathway of S-alkylation side reaction during standard acidic deprotection.
Step-by-Step Methodology (With Scavengers)
A. Protection
-
Reagents: Thiane carboxylic acid, tert-Butyl 2,2,2-trichloroacetimidate (2.0 equiv).
-
Solvent: Cyclohexane/DCM (2:1).
-
Catalyst:
(catalytic, 0.05 equiv). -
Procedure: Stir at RT overnight. Filter off trichloroacetamide byproduct.
B. Deprotection (The "Cocktail" Method) Adapted from peptide synthesis protocols to protect Met/Cys residues.
-
Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water. Optional but recommended: Thioanisole or 1,2-Ethanedithiol (EDT).
-
The Cocktail (Reagent K equivalent):
-
TFA: 90%
-
TIS: 5% (Scavenger)
-
H₂O: 5% (Hydrolysis aid)
-
(If oxidation is observed previously, add 2% Dimethyl Sulfide)
-
-
Procedure:
-
Dissolve substrate in the pre-mixed cocktail (10 mL per gram of substrate).
-
Stir at RT for 1–2 hours.
-
Workup: Concentrate under vacuum (do not heat >30 °C). Co-evaporate with toluene to remove TFA traces.
-
Why this works: TIS and Thioanisole react with the
cation faster than the thiane sulfur, forming volatile byproducts.
-
Protocol 3: Benzyl Esters (The "Forbidden" Route)
Context: Benzyl esters are typically removed by Hydrogenolysis (
Correct Usage for Thianes: Use Benzyl esters only if you plan to deprotect via Saponification or Lewis Acidolysis .
A. Saponification (Safe)
-
Conditions: LiOH (2.0 equiv) in THF/H₂O (3:1).
-
Notes: Safe for sulfur. Monitor for epimerization if the acid is chiral.
B. Lewis Acidolysis (For Base-Sensitive Substrates)
-
Reagents: Boron Trichloride (
) or Boron Tribromide ( ). -
Procedure:
-
Cool substrate in dry DCM to -78 °C.
-
Add
(1M in DCM, 3.0 equiv). -
Stir 1 hour at -78 °C, then warm to 0 °C.
-
Quench with MeOH.[3]
-
-
Risk: Can cleave ethers and demethylate methoxy groups.
Troubleshooting & Quality Control
| Observation | Probable Cause | Solution |
| Reaction stalls during H₂/Pd deprotection | Catalyst poisoning by Sulfur. | STOP. Switch to Saponification or use Protocol 1 (TMSE). |
| New lipophilic spot on TLC after TFA deprotection | S-t-butylation (Sulfonium salt). | Repeat reaction with TIS/Thioanisole scavengers (Protocol 2). |
| Downfield shift of S-CH₂ protons in NMR ( | Oxidation to Sulfoxide ( | Check reagents for peroxides. Use sulfide scavengers (DMS) during workup. |
| Loss of optical activity | Epimerization at | Avoid strong bases (LiOH). Use TMSE/Fluoride route.[1] |
References
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition.[4] John Wiley & Sons. (The authoritative text on general stability and orthogonality).
-
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[5] Mechanisms, biproduct formation and evaluation of scavengers."[2][5][6] International Journal of Peptide and Protein Research, 1978, 12(5), 258-268.[5] (Foundational work on cation scavenging to protect sulfides).
-
Sieber, P. "The 2-trimethylsilylethyl (TMSE) group as a carboxylic acid protecting group." Helvetica Chimica Acta, 1977, 60(8), 2711-2716. (Original protocol for TMSE esters).
-
Mori, A., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide."[7] Journal of Organic Chemistry, 2006.[8] (Discusses the mechanism of sulfur poisoning and potential workarounds, though generally discouraging for high-yield synthesis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. search.library.ucla.edu [search.library.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tert-Butyl Esters [organic-chemistry.org]
Troubleshooting & Optimization
preventing sulfur oxidation in thiane carboxylic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Sulfur Oxidation
Welcome to the Technical Support Center for the synthesis of thiane carboxylic acids. This resource is designed to provide in-depth guidance and troubleshooting strategies for chemists encountering challenges with sulfur oxidation during their synthetic routes. As Senior Application Scientists, we understand that maintaining the integrity of the thioether moiety is paramount to achieving high yields and purity. This guide is structured to provide both quick answers through our FAQs and detailed experimental solutions in our Troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: Why is the sulfur in my thiane ring getting oxidized during the synthesis of the carboxylic acid?
The sulfur atom in the thiane ring is a nucleophilic thioether, which makes it susceptible to oxidation by a variety of common oxidizing agents.[1] This oxidation can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone.[2][3][4] Many reagents used to oxidize a primary alcohol or aldehyde to a carboxylic acid are strong enough to also oxidize the thioether.
Q2: What are the common byproducts I should look for if I suspect sulfur oxidation?
The primary oxidation byproducts are the thiane sulfoxide carboxylic acid and the thiane sulfone carboxylic acid. These byproducts will have a higher molecular weight and polarity than your desired product, which can often be observed by TLC (lower Rf value) and LC-MS analysis.
Q3: Can I reverse the oxidation of the sulfoxide or sulfone back to the thiane?
While reduction of sulfoxides back to thioethers is possible, it adds extra steps to your synthesis and is often not trivial, requiring specific reducing agents. Preventing the oxidation in the first place is a much more efficient strategy.
Q4: Are there any "sulfur-friendly" oxidizing agents for converting a primary alcohol on the thiane ring to a carboxylic acid?
Yes, several methods are known to selectively oxidize primary alcohols to carboxylic acids with minimal impact on a thioether. These often involve milder or more sterically hindered oxidizing agents. Specific examples and protocols are detailed in the Troubleshooting Guide below.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems related to sulfur oxidation in thiane carboxylic acid synthesis.
Problem 1: Unexpected formation of sulfoxide and/or sulfone byproducts.
Symptoms:
-
Multiple spots on TLC, with the major byproduct having a lower Rf than the starting material and desired product.
-
Mass spectrometry data shows peaks corresponding to the addition of one (+16 amu) or two (+32 amu) oxygen atoms to your target molecule.
-
NMR spectra show downfield shifts of the protons adjacent to the sulfur atom.
Root Cause Analysis:
The choice of oxidizing agent is the most critical factor. Strong, non-selective oxidants will readily oxidize the thioether.
-
Strong Oxidants: Reagents like potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4), and nitric acid are highly effective for alcohol oxidation but are also aggressive towards thioethers.[5][6][7]
-
Hydrogen Peroxide: While often considered a "green" oxidant, H2O2 can oxidize thioethers, especially in the presence of metal catalysts or under prolonged reaction times.[3][8][9] The rate of oxidation can be influenced by the solvent and pH.[2][10]
Solutions & Experimental Protocols:
Solution 1.1: Employ a Milder, More Selective Oxidizing Agent.
Several oxidation systems are known for their selectivity in oxidizing primary alcohols in the presence of sensitive functional groups like thioethers.
-
Pyridinium Dichromate (PDC) or Pyridinium Chlorochromate (PCC): These chromium(VI) reagents are generally milder than Jones reagent and can often oxidize primary alcohols to aldehydes with minimal sulfoxide formation.[7][11][12] Further oxidation to the carboxylic acid can then be achieved under different conditions.
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is excellent for the selective oxidation of primary alcohols to aldehydes under mild, neutral conditions, thus avoiding sulfur oxidation.[7] The resulting aldehyde can then be oxidized to the carboxylic acid using a subsequent selective step.
-
Two-Step Oxidation via the Aldehyde: This is often the most reliable strategy.
-
Step 1: Oxidation of the primary alcohol to the aldehyde.
-
Protocol: To a solution of your thiane-containing primary alcohol in dichloromethane (DCM) at room temperature, add 1.5 equivalents of Dess-Martin Periodinane. Stir the reaction for 1-2 hours or until TLC analysis indicates complete consumption of the starting material. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can often be used directly in the next step.
-
-
Step 2: Oxidation of the aldehyde to the carboxylic acid.
-
Pinnick Oxidation: This method is highly effective for oxidizing aldehydes to carboxylic acids in the presence of sensitive functional groups.
-
Protocol: Dissolve the crude aldehyde in a mixture of t-butanol and water. Add 2-methyl-2-butene followed by a solution of sodium chlorite (NaClO2) in water. The reaction is typically buffered with sodium dihydrogen phosphate (NaH2PO4). Stir at room temperature until the reaction is complete.
-
-
Solution 1.2: Protection of the Thioether.
If a strong oxidizing agent is unavoidable for other reasons, protecting the sulfur atom is a viable strategy.
-
Protocol: S-Alkylation to a Sulfonium Salt:
-
Protection: Treat the thiane carboxylic acid precursor with an alkylating agent like methyl iodide or trimethyloxonium tetrafluoroborate to form a sulfonium salt. This positively charged sulfur is now resistant to oxidation.
-
Oxidation: Perform the desired oxidation of the alcohol to the carboxylic acid.
-
Deprotection: The sulfonium salt can be deprotected back to the thioether, often by heating or treatment with a nucleophile like thiourea.
-
Problem 2: Low yield of the desired thiane carboxylic acid.
Symptoms:
-
Complex reaction mixture with multiple unidentified byproducts.
-
Significant amount of unreacted starting material.
-
Desired product is obtained in a low, non-viable yield.
Root Cause Analysis:
Besides sulfur oxidation, low yields can result from several factors:
-
Reaction Conditions: Temperature, reaction time, and pH can all influence the selectivity and completeness of the oxidation.
-
Steric Hindrance: If the alcohol is sterically hindered, it may be less reactive towards certain oxidizing agents.
-
Over-oxidation: In some cases, particularly with aggressive reagents, cleavage of the thiane ring can occur.
Solutions & Experimental Protocols:
Solution 2.1: Optimization of Reaction Conditions.
-
Temperature Control: Perform the oxidation at a lower temperature (e.g., 0 °C or even -78 °C) to improve selectivity and minimize side reactions.
-
Slow Addition of Reagent: Add the oxidizing agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to avoid over-oxidation.
-
pH Control: For certain oxidations, buffering the reaction mixture can be crucial for preventing side reactions.
Solution 2.2: Alternative Synthetic Routes.
Consider synthetic pathways that avoid the direct oxidation of a thiane-containing primary alcohol.
-
Route A: Introduction of the Carboxylic Acid Moiety via Nucleophilic Substitution.
-
Start with a thiane derivative bearing a good leaving group (e.g., a tosylate or mesylate).
-
Displace the leaving group with cyanide (e.g., NaCN or KCN).
-
Hydrolyze the resulting nitrile to the carboxylic acid under acidic or basic conditions.
-
-
Route B: Grignard Reaction with CO2.
Problem 3: Difficulty in purifying the thiane carboxylic acid from its sulfoxide byproduct.
Symptoms:
-
Co-elution of the product and sulfoxide byproduct during column chromatography.
-
Difficulty in obtaining a pure crystalline product.
Root Cause Analysis:
The polarity difference between the thiane carboxylic acid and its sulfoxide analog may not be sufficient for easy separation by standard silica gel chromatography.
Solutions & Experimental Protocols:
Solution 3.1: Chromatographic Optimization.
-
Solvent System: Experiment with different solvent systems for column chromatography. Adding a small amount of a more polar solvent like methanol or a modifier like acetic acid can sometimes improve separation.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
Solution 3.2: Chemical Separation.
-
Selective Reduction: If the primary impurity is the sulfoxide, it may be possible to selectively reduce it back to the thioether after the initial oxidation. This would result in a single desired product, simplifying purification.
-
Derivatization: Convert the mixture of carboxylic acids to their corresponding methyl esters. The difference in polarity between the thioether ester and the sulfoxide ester may be larger, facilitating easier separation. The purified thioether ester can then be hydrolyzed back to the carboxylic acid.
Visualizing the Challenge: The Oxidation Pathway
The following diagram illustrates the potential oxidation cascade of the thiane moiety, which is the primary side reaction to be avoided.
Caption: Oxidation of thiane to sulfoxide and sulfone.
Decision Workflow for Synthesis Strategy
This workflow can guide the selection of an appropriate synthetic strategy to minimize or eliminate sulfur oxidation.
Caption: Decision workflow for thiane carboxylic acid synthesis.
Summary of Oxidizing Agent Compatibility
| Oxidizing Agent | Compatibility with Thioethers | Notes |
| Potassium Permanganate (KMnO4) | Poor | Strong oxidant, readily oxidizes thioethers.[5] |
| Jones Reagent (CrO3/H2SO4) | Poor | Highly acidic and strongly oxidizing.[5][7] |
| Hydrogen Peroxide (H2O2) | Moderate | Can oxidize thioethers, especially with catalysts.[3][8][9] |
| PCC / PDC | Good | Generally selective for alcohols over thioethers.[7][11][12] |
| Dess-Martin Periodinane (DMP) | Excellent | Mild and highly selective for alcohol oxidation.[7] |
| Sodium Chlorite (Pinnick) | Excellent | Selective for the oxidation of aldehydes. |
References
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications. [Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Physical Chemistry Chemical Physics. [Link]
-
Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Hydrogen peroxide. Wikipedia. [Link]
-
Alcohol oxidation (A-Level Chemistry). Study Mind. [Link]
-
A GUIDE TO OXIDATION REACTIONS OF ALCOHOLS. Compound Interest. [Link]
-
Alcohol oxidation. Wikipedia. [Link]
-
oxidation of alcohols. Chemguide. [Link]
-
17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]
-
Thioethers. YouTube. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics. [Link]
-
Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal. [Link]
-
Synthesis of Carboxylic acids [ORGANIC CHEMISTRY] Klein CH21.4. YouTube. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 9. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 10. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. studymind.co.uk [studymind.co.uk]
- 12. compoundchem.com [compoundchem.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of 4-Ethoxythiane-4-Carboxylic Acid
[1]
Executive Summary & Molecule Profile
Target Molecule: 4-ethoxythiane-4-carboxylic acid
CAS: (Analogous to 4-substituted thianes, e.g., 89489-53-2 for the parent acid)
Chemical Class: Saturated Sulfur Heterocycle /
The Challenge: Purifying 4-ethoxythiane-4-carboxylic acid presents a "triad of difficulty" for organic chemists:
-
Sulfur Sensitivity: The thiane sulfur is prone to oxidation (to sulfoxides/sulfones) during standard workups.[1]
-
Geminal Substitution: The presence of both ethoxy and carboxylic acid groups at the C4 position creates steric bulk and potential acid-sensitivity (risk of elimination to dihydrothiopyran).
-
Solubility Profile: As a zwitterion-like structure (if amino-substituted) or polar acid, it can suffer from high water solubility, leading to yield loss during aqueous extraction.[1]
This guide provides a self-validating purification workflow designed to maximize yield while suppressing sulfur oxidation.
The "Golden Path" Protocol: Acid-Base Extraction
For 90% of crude reaction mixtures, a modified Acid-Base extraction is superior to chromatography.[1] It leverages the acidity of the carboxylic moiety (pKa ~4.5) to separate it from non-acidic impurities (e.g., unreacted ketones, elimination byproducts, or neutral sulfur species).
Step-by-Step Methodology
Reagents Required:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (
) -
1M Hydrochloric Acid (HCl) (Cold)
-
Brine (Saturated NaCl)
-
Sodium Sulfate (
)
The Protocol:
-
Dissolution: Dissolve the crude reaction mixture in DCM. (DCM is preferred over EtOAc for thianes to minimize emulsion formation with sulfur species).[1]
-
Basic Extraction (Target -> Aqueous):
-
Organic Wash: Wash the combined aqueous extracts once with fresh DCM to remove entrained organic impurities. Discard this organic wash.
-
Acidification (Target -> Organic):
-
Final Extraction: Extract the cold acidic aqueous layer 3x with DCM.
-
Drying: Wash combined organics with Brine, dry over
, filter, and concentrate in vacuo (< 40°C).
Workflow Visualization
Figure 1: Logical flow of the Acid-Base extraction protocol designed to isolate the carboxylic acid while rejecting neutral organic impurities.
Troubleshooting Center (FAQs)
Issue 1: "My product is oiling out and won't crystallize."
Diagnosis: Thiane carboxylic acids often trap solvent or contain trace elimination byproducts (dihydrothiopyrans) that inhibit crystal lattice formation.[1] Solution:
-
Azeotropic Drying: Dissolve the oil in DCM and evaporate 3x to remove trace high-boiling solvents or water.[1]
-
Trituration: Add cold Hexane or Pentane to the oil and sonicate. If the oil is pure, it should solidify into a white powder.
-
Seeding: If you have any solid material from a previous batch, add a speck.[1]
-
High Vacuum: Keep on high vacuum (< 1 mbar) for 12+ hours. These molecules can be "sticky."[1]
Issue 2: "I see a peak at M+16 in my Mass Spec."
Diagnosis: Sulfoxide Contamination (
-
Prevention: Use freshly distilled solvents or solvents stored over molecular sieves.[1] Degas all aqueous buffers with Nitrogen/Argon before use.[1]
-
Removal: Sulfoxides are much more polar than the parent sulfide.
Issue 3: "My yield is low (< 40%) after extraction."
Diagnosis: Water Solubility. Cause: The 4-ethoxy and carboxyl groups increase polarity.[1] The product may be staying in the aqueous layer even at pH 2. Solution:
-
Salting Out: Saturate the acidic aqueous layer with solid NaCl before the final DCM extraction. This decreases the solubility of organics in water (Salting-out effect).[1]
-
Solvent Switch: Use Chloroform (
) or a 3:1 mixture of Chloroform:Isopropanol for the final extraction. This mixture is more polar and better at pulling acidic species from water.[1]
Advanced Purification: Chromatography
If the acid-base extraction fails to yield >95% purity, use Flash Column Chromatography.[1]
Stationary Phase: Silica Gel (40-63 µm) Mobile Phase Modifiers (CRITICAL): Carboxylic acids interact strongly with the silanols on silica, causing "streaking" or "tailing." You must add an acidic modifier.
Recommended Gradient:
| Solvent A | Solvent B | Modifier | Gradient Profile |
|---|
| Hexane | Ethyl Acetate | 1% Acetic Acid | 0% B -> 40% B over 15 CV |[1]
Note: The 1% Acetic Acid ensures the carboxylic acid stays protonated and moves as a tight band.
Analytical Validation: "How do I know it's pure?"
Before proceeding to the next step, validate the structure using these specific markers.
| Analytical Method | What to Look For | Pass Criteria |
| 1H NMR (CDCl3) | Ethoxy Group: Look for a triplet (~1.2 ppm) and a quartet (~3.5 ppm).[1] Ring Protons: Multiplets around 1.8-3.0 ppm.[1] | Integration of Ethoxy vs. Ring protons must match 5:8 ratio.[1] |
| LC-MS | Parent Ion: [M-H]- (Negative Mode) or [M+H]+ (Positive Mode).[1] | Single peak.[1][6] No M+16 (Sulfoxide) or M-46 (Loss of EtOH -> Elimination product).[1] |
| TLC | Stain: Bromocresol Green (Specific for acids).[1] | Spot turns Yellow on a Blue background.[1] Rf ~0.3 in 50% EtOAc/Hexane.[1] |
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Acid-Base extraction principles).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanisms of sulfur oxidation and protecting group stability).
- BenchChem Technical Support. (2025). Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid.
-
Organic Syntheses. (1983).[1] Preparation of carboxylic acids from terminal alkynes. (General workup strategies for substituted acids). [Source Snippet 1.19]
-
Sigma-Aldrich. (2024).[1] Tetrahydro-2H-thiopyran-4-carboxylic acid Safety Data Sheet. (Safety and physical property data for the parent thiane acid). [Source Snippet 1.14]
Sources
- 1. 4-Ethoxyoxane-4-carboxylic acid | C8H14O4 | CID 78969464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Resolving Solubility Challenges with 4-Ethoxythiane-4-carboxylic Acid
Welcome to the technical support guide for 4-ethoxythiane-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. As a specialized chemical building block, its unique structure presents both opportunities and formulation hurdles. This guide provides a logical, science-backed framework for systematically resolving these issues, moving from fundamental principles to advanced troubleshooting.
Section 1: Understanding the Molecule: A Physicochemical Profile
A clear understanding of the molecule's structure is the foundation for predicting and resolving solubility issues.
Q1: What are the key structural features of 4-ethoxythiane-4-carboxylic acid that influence its solubility?
A1: The solubility behavior of 4-ethoxythiane-4-carboxylic acid is governed by a balance of three key functional regions:
-
The Carboxylic Acid Group (-COOH): This is the primary polar, hydrophilic (water-loving) center of the molecule. It is weakly acidic and capable of donating a proton to form a highly polar carboxylate anion (-COO⁻).[1][2] This group can also participate in hydrogen bonding with protic solvents like water.[3][4]
-
The Thiane Ring: This six-membered heterocyclic ring containing a sulfur atom is a significant nonpolar, hydrophobic (water-fearing) component. Its bulkiness contributes to the crystal lattice energy that must be overcome for dissolution.
-
The Ethoxy Group (-O-CH₂CH₃): This group adds to the nonpolar character of the molecule, further decreasing its affinity for aqueous media.
The combination of a large nonpolar scaffold with a single, ionizable polar group suggests that the compound will have limited intrinsic solubility in neutral water but will be responsive to changes in pH and soluble in various organic solvents.[3][5]
Q2: What are the core physicochemical properties I should be aware of?
A2: Having key data points on hand is critical for formulation design. The properties for 4-ethoxythiane-4-carboxylic acid and its oxygen-containing analog (oxane) are similar and provide a strong baseline for experimental work.
| Property | Value (Predicted/Actual) | Implication for Solubility |
| Molecular Formula | C₈H₁₄O₃S | - |
| Molecular Weight | 190.26 g/mol | A moderate MW, not excessively large to preclude solubility entirely. |
| pKa (Predicted) | ~4.5 - 5.0 | This is the most critical value. It indicates the compound is a weak acid and will be predominantly in its neutral, less soluble form at pH < 4 and its ionized, more soluble form at pH > 6.[6] |
| Predicted LogP | ~1.5 - 2.0 | A positive LogP indicates a preference for a nonpolar environment over water, confirming its hydrophobic nature and predicting poor aqueous solubility. |
Section 2: Initial Troubleshooting: First-Line Solubility Strategies
For most applications, solubility can be achieved by addressing the compound's acidic nature directly.
Q3: My 4-ethoxythiane-4-carboxylic acid won't dissolve in my aqueous buffer. What is the first and most effective step?
A3: The most direct and effective method is pH adjustment . By raising the pH of the solution to at least 1.5-2 units above the compound's pKa, you convert the neutral carboxylic acid (R-COOH) into its highly soluble carboxylate salt (R-COO⁻).[2][7][8] This process, known as deprotonation, introduces a negative charge that dramatically increases the molecule's affinity for polar solvents like water.
Protocol 1: Step-by-Step Guide to pH-Mediated Aqueous Solubilization
This protocol provides a systematic method for creating a basic aqueous stock solution.
Materials:
-
4-ethoxythiane-4-carboxylic acid
-
High-purity water (e.g., Milli-Q®) or desired aqueous buffer
-
Calibrated pH meter
-
Micro-stir bar and stir plate
-
1 M stock solutions of a suitable base (see Table 2)
-
Volumetric flasks
Methodology:
-
Weigh the Compound: Accurately weigh the required amount of 4-ethoxythiane-4-carboxylic acid and place it in a glass vial or beaker.
-
Create a Slurry: Add approximately 80% of the final desired volume of water or buffer. The compound will likely not dissolve and will form a cloudy suspension or slurry.
-
Initiate Stirring: Place the vial on a stir plate and begin gentle stirring.
-
Monitor pH: Place the calibrated pH probe into the suspension.
-
Titrate with Base: Add the selected base (e.g., 1 M NaOH) dropwise. Observe the suspension and the pH reading closely. As the pH rises and approaches the pKa, you may see transient clearing around the drops of base.
-
Identify Dissolution Point: Continue adding base until the solution becomes completely clear. This indicates that the compound has been fully converted to its soluble salt form.
-
Final pH Adjustment: Adjust the pH to the desired final value (typically pH 7.5 or higher for stable stock solutions).
-
QS to Final Volume: Transfer the clear solution to a volumetric flask and add water/buffer to the final target volume.
Q4: Which base should I use to make my stock solution?
A4: The choice of base depends on your downstream application. Each has distinct advantages and disadvantages.
| Basifying Agent | Formula | Pros | Cons | Best For |
| Sodium Hydroxide | NaOH | Strong base, inexpensive, provides Na⁺ counter-ion which is common in biological buffers. | Can be harsh; care must be taken not to overshoot the pH significantly. | General lab use, in vitro assays, preparing high concentration stocks. |
| Potassium Hydroxide | KOH | Similar to NaOH; K⁺ is also biologically compatible. | Similar to NaOH. | Interchangeable with NaOH for most applications. |
| Ammonium Hydroxide | NH₄OH | Volatile base; can be removed by lyophilization if the free acid is needed later. | Can introduce ammonia, which may be toxic in some cell-based assays. | Applications requiring subsequent removal of the base. |
| TRIS Base | C₄H₁₁NO₃ | A common biological buffer; provides gentle pH adjustment. | Weaker base, may require more volume; introduces TRIS into the formulation. | Direct preparation of solutions for sensitive biological assays. |
Workflow for pH-Mediated Solubilization
The following diagram illustrates the decision-making process for this fundamental technique.
Caption: Workflow for dissolving 4-ethoxythiane-4-carboxylic acid via pH adjustment.
Section 3: Advanced Solubilization Techniques
When pH modification is insufficient or incompatible with your experimental design, more advanced strategies are required.
Q5: Adjusting pH is not an option for my experiment due to pH-sensitive reagents. What should I try next?
A5: The use of co-solvents is the next logical step. A co-solvent is an organic solvent that is miscible with water and helps to dissolve a nonpolar compound by reducing the overall polarity of the solvent system.[7][9] For 4-ethoxythiane-4-carboxylic acid, this approach bridges the polarity gap between the compound and the aqueous environment.
Protocol 2: Developing a Co-Solvent System
This protocol outlines a screening method to find a suitable co-solvent system.
Objective: To find the minimum percentage of a co-solvent required to dissolve the compound at the target concentration in an aqueous buffer.
Recommended Initial Co-solvents:
-
Ethanol (EtOH)
-
Dimethyl Sulfoxide (DMSO)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
Methodology:
-
Prepare High-Concentration Stock: Dissolve a known, high amount of 4-ethoxythiane-4-carboxylic acid in 100% of a chosen co-solvent (e.g., create a 100 mg/mL stock in pure DMSO). This is your starting point.
-
Set Up Test Vials: In separate vials, prepare different co-solvent/aqueous buffer mixtures. For example: 50% DMSO, 40% DMSO, 30% DMSO, 20% DMSO, 10% DMSO (v/v in your final buffer).
-
Spike and Observe: Add a small aliquot of your high-concentration stock from Step 1 into each test vial to achieve your final target concentration.
-
Assess Solubility: Vortex each vial and observe for precipitation. Let the vials sit for 30 minutes. The lowest percentage of co-solvent that maintains a clear solution is your lead formulation.
-
Important Note: Always perform a final check by adding the co-solvent stock solution to your final experimental medium to ensure it doesn't precipitate upon high dilution (a common issue known as "crashing out").
Q6: I need to prepare a very high concentration stock solution (e.g., >50 mg/mL). What are my options?
A6: For very high concentrations, a neat (100%) organic solvent is typically required.
-
DMSO and DMF (N,N-Dimethylformamide) are powerful, polar aprotic solvents capable of dissolving a wide range of compounds, including carboxylic acids. They are the industry standard for creating high-concentration stock solutions for compound libraries.
-
Best Practice: After dissolving in 100% DMSO, perform serial dilutions into your final aqueous medium rather than a single large dilution. This gradual change in solvent polarity can help prevent precipitation.
Advanced Solubilization Decision Tree
This diagram provides a logical path from initial problems to advanced solutions.
Caption: Decision tree for selecting a solubility enhancement strategy.
Section 4: Frequently Asked Questions (FAQs)
Q: I successfully dissolved my compound by raising the pH to 8.0, but it precipitated immediately when I added it to my neutral pH (7.4) cell culture medium. Why?
A: This is a classic solubility trap. Your cell culture medium is buffered at pH 7.4. When you added your small volume of basic stock solution, the buffer in the medium immediately neutralized the excess base, lowering the pH back to ~7.4. This pH is close to or below the pKa + 2 threshold required to keep the compound ionized. As a result, the soluble carboxylate (R-COO⁻) was protonated back to the insoluble carboxylic acid (R-COOH), causing it to "crash out" of solution. Solution: Either increase the pH of your final medium (if your cells can tolerate it) or, more practically, use a co-solvent approach (Protocol 2) to ensure solubility at neutral pH.
Q: Can I use heat or sonication to force the compound into solution?
A: While gentle warming or sonication can sometimes help overcome the initial energy barrier to dissolution (the crystal lattice energy), it is not a recommended primary method. These methods do not increase the equilibrium solubility of the compound. A solution prepared this way is often supersaturated and unstable, with a high risk of the compound precipitating out over time, especially upon cooling. Furthermore, heating can cause chemical degradation. Use these methods with caution and only to speed up dissolution in a system you already know is viable (e.g., during pH adjustment).
Q: How should I prepare and store stock solutions of 4-ethoxythiane-4-carboxylic acid?
A:
-
Preparation: For long-term storage, prepare high-concentration stocks in a non-aqueous solvent like 100% DMSO or ethanol. This minimizes hydrolysis and other water-mediated degradation pathways.
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption (especially for DMSO). Aliquoting the stock into single-use amounts is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Q: My compound seems to have low solubility even in some organic solvents. Why?
A: While more soluble in organic solvents than in water, strong intermolecular hydrogen bonding between the carboxylic acid groups can lead to the formation of dimers. This can increase the effective "size" of the molecule and its crystal lattice energy, making it challenging to dissolve even in some nonpolar solvents. This is why polar organic solvents like DMSO, DMF, or ethanol, which can disrupt this hydrogen bonding, are often more effective than nonpolar solvents like hexane or toluene.[3][4]
References
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
- A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
- Improving solubility and accelerating drug development. (n.d.). Veranova.
- 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- (2020). Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
- (n.d.).
- (n.d.). CHAPTER 4 CARBOXYLIC ACIDS.
- (2021). Solubility of Carboxylic Acids N5. YouTube.
- (2022). Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
- (2023). Solubility of Organic Compounds. University of Calgary.
- (n.d.). Physical Properties of Carboxylic Acids. Supplement to Enhanced Introductory College Chemistry.
- (2026). Carboxylic acid. Britannica.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ijmsdr.org [ijmsdr.org]
Technical Support Center: Navigating Thiane Sulfur Poisoning in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in cross-coupling reactions: catalyst poisoning by thiane and other sulfur-containing compounds. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental questions surrounding sulfur-based catalyst poisoning, providing the foundational knowledge needed to diagnose and resolve issues effectively.
Q1: What is catalyst poisoning, and how does thiane specifically inhibit my cross-coupling reaction?
A: Catalyst poisoning refers to the deactivation of a catalyst by strong chemical interaction with a substance present in the reaction mixture.[1] Thiane, a cyclic thioether, and other sulfur compounds are notorious poisons for transition metal catalysts, particularly palladium, which is a cornerstone of many cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.[2][3]
The primary mechanism of poisoning by thiane involves the strong chemisorption (chemical adsorption) of the sulfur atom onto the active sites of the palladium catalyst.[4] The lone pair of electrons on the sulfur atom forms a strong coordinate bond with the electron-deficient palladium center. This interaction is often irreversible under typical reaction conditions and effectively blocks the active site, preventing the substrate molecules from accessing the catalyst and participating in the catalytic cycle.[5]
Q2: My reaction is sluggish, or has stalled completely. How can I confirm if sulfur poisoning is the culprit?
A: Distinguishing sulfur poisoning from other potential issues like poor reagent quality, incorrect stoichiometry, or suboptimal reaction conditions is crucial. Here’s a systematic approach to diagnosis:
-
Reagent Analysis: The first step is to identify the potential source of sulfur. Analyze all starting materials, solvents, and reagents for sulfur content.[4] Common sources include sulfur-containing functional groups in your substrates or impurities in commercially sourced materials.[2]
-
Control Experiment: If you suspect a particular starting material, run a control reaction with a sulfur-free analogue if available. A significant improvement in reaction performance would strongly indicate sulfur poisoning.
-
Dose-Response Study: Introduce a known, small amount of thiane into a well-performing cross-coupling reaction. A dose-dependent decrease in catalytic activity is a strong indicator of poisoning.
-
Catalyst Loading Variation: In some instances, increasing the catalyst loading might overcome the poisoning effect, although this is not an economically viable long-term solution.[4] If a higher catalyst loading restores reactivity, it suggests that a stoichiometric amount of the catalyst is being deactivated by a poison.
Q3: Are all palladium catalysts equally susceptible to thiane poisoning?
A: No, the susceptibility of a palladium catalyst to sulfur poisoning can be influenced by several factors, including the ligand environment and the oxidation state of the palladium.
-
Ligand Effects: The choice of ligand coordinated to the palladium center plays a critical role. Electron-rich and sterically bulky phosphine ligands, often used in modern cross-coupling reactions, can sometimes mitigate the effects of poisoning.[6] These ligands can electronically saturate the palladium center, making it less susceptible to coordination by the sulfur atom of thiane. However, the sulfur atom is a soft donor and forms strong bonds with soft metals like palladium, making complete resistance challenging to achieve.[7]
-
Catalyst Support: For heterogeneous catalysts, the support material can also influence sulfur tolerance. For instance, ceria-based supports can act as sulfur traps, protecting the active palladium particles.[8]
Q4: I've confirmed sulfur poisoning. What are my immediate options to salvage my reaction?
A: Once sulfur poisoning is identified, several strategies can be employed to mitigate its effects:
-
Feedstock Purification: The most effective approach is to remove the sulfur-containing compounds from your starting materials before they enter the reaction.[4] This can be achieved through various purification techniques.
-
Use of Sacrificial Scavengers: Introducing a substance that preferentially reacts with or adsorbs the sulfur poison can protect the catalyst.
-
Switching to a More Sulfur-Tolerant Catalyst: Research has led to the development of catalyst systems with improved resistance to sulfur poisoning.[9] This may involve using bimetallic catalysts or catalysts with specifically designed ligands.[8]
-
Reaction Condition Optimization: In some cases of partial deactivation, adjusting reaction parameters such as temperature or reactant concentrations may help to improve the reaction outcome.[4]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured, problem-oriented approach to troubleshooting common issues encountered during cross-coupling reactions in the presence of thiane or other sulfur compounds.
| Observed Problem | Potential Cause | Recommended Actions |
| Gradual or rapid loss of catalytic activity | Catalyst Poisoning: Thiane or other sulfur compounds are strongly binding to the active sites of the catalyst.[4] | 1. Identify Sulfur Source: Analyze all reagents for sulfur content.[4] 2. Purify Feedstock: Implement upstream purification methods.[4] 3. Consider Catalyst Regeneration: If applicable, follow a regeneration protocol. |
| Change in product selectivity | Partial Catalyst Deactivation: Sulfur may be selectively poisoning certain active sites, altering the reaction pathway.[4] | 1. Optimize Reaction Conditions: Adjust temperature, pressure, or concentrations.[4] 2. Switch to a More Sulfur-Tolerant Catalyst: Explore alternative catalyst systems.[4] |
| No reaction initiation | Complete Catalyst Deactivation: The concentration of the sulfur poison may be high enough to completely block all active sites.[4] | 1. Quantify Sulfur Concentration: Determine the level of sulfur contamination. 2. Increase Catalyst Loading (with caution): This can be a temporary, but costly, solution.[4] 3. Thoroughly Clean Reactor: Ensure no residual sulfur from previous experiments. |
| Inconsistent results between batches | Variable Sulfur Content in Reagents: The concentration of sulfur impurities may differ between lots of starting materials or solvents. | 1. Implement Stringent Quality Control: Analyze incoming materials for sulfur content. 2. Standardize Purification Procedures: Apply a consistent purification step for all batches. |
Section 3: Experimental Protocols - Practical, Step-by-Step Guidance
This section provides detailed experimental procedures for key mitigation and troubleshooting strategies.
Protocol 1: Purification of a Liquid Substrate Using an Adsorbent Bed
This protocol describes a general method for removing trace sulfur impurities from a liquid starting material using an adsorbent.
Materials:
-
Sulfur-contaminated liquid substrate
-
Activated carbon or a suitable metal oxide adsorbent (e.g., ZnO)[10]
-
Glass column with a stopcock
-
Glass wool
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
-
Collection flask
Procedure:
-
Column Preparation:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column.
-
Add a layer of anhydrous sodium sulfate (approximately 1-2 cm).
-
Carefully pack the column with the chosen adsorbent (e.g., activated carbon) to the desired height. The amount of adsorbent will depend on the level of contamination and the volume of the substrate.
-
Top the adsorbent with another layer of anhydrous sodium sulfate.
-
-
Pre-washing the Column:
-
Under an inert atmosphere, pass a solvent that is compatible with your substrate through the column to wash the adsorbent and remove any fine particles. Discard the washings.
-
-
Substrate Purification:
-
Carefully load the sulfur-contaminated liquid substrate onto the top of the column.
-
Allow the substrate to percolate through the adsorbent bed under gravity or with gentle positive pressure from an inert gas.
-
Collect the purified substrate in a clean, dry collection flask.
-
-
Analysis:
-
Analyze a sample of the purified substrate for sulfur content to confirm the effectiveness of the purification.
-
Protocol 2: In-situ Scavenging of Sulfur Compounds with a Sacrificial Additive
This protocol outlines the use of a sacrificial metal powder to sequester sulfur impurities within the reaction vessel.
Materials:
-
Cross-coupling reaction components (substrate, reagent, catalyst, ligand, base, solvent)
-
Fine powder of a sacrificial metal (e.g., copper or zinc)
-
Inert reaction vessel with a magnetic stir bar
Procedure:
-
Reaction Setup:
-
To a dry, inert reaction vessel, add the sacrificial metal powder (typically 10-20 mol% relative to the substrate).
-
Add the palladium catalyst, ligand, base, and the sulfur-contaminated substrate and other reagents.
-
Add the solvent and ensure the mixture is well-stirred.
-
-
Reaction Execution:
-
Proceed with the cross-coupling reaction under the optimized conditions (temperature, time).
-
The sacrificial metal will preferentially react with the sulfur compounds, forming stable metal sulfides and protecting the palladium catalyst.
-
-
Work-up and Analysis:
-
Upon completion of the reaction, the solid scavenger can be removed by filtration.
-
Analyze the reaction mixture for product yield and compare it to a reaction run without the scavenger.
-
Section 4: Visualizing the Concepts - Diagrams and Workflows
Mechanism of Thiane Poisoning of a Palladium Catalyst
Caption: Thiane deactivates the Pd(0) catalyst via strong coordination, preventing its entry into the catalytic cycle.
Troubleshooting Workflow for Suspected Sulfur Poisoning
Caption: A systematic workflow for diagnosing and resolving catalyst poisoning by sulfur.
References
-
DieselNet. DOC Deactivation. Available from: [Link]
-
Organic Process Research & Development. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available from: [Link]
-
Johnson Matthey. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Available from: [Link]
-
Heraeus. Catalyst deactivation Common causes. Available from: [Link]
-
ResearchGate. The stability of palladium(II) complexes with sulphur-containing ligands. Available from: [Link]
-
ResearchGate. Desulfurization techniques to avoid catalyst deactivation by sulfur species. Available from: [Link]
-
MDPI. Focus on Materials for Sulfur-Resistant Catalysts in the Reforming of Biofuels. Available from: [Link]
-
PMC. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. Available from: [Link]
-
Encyclopedia.pub. SO2 Poisoning Mechanism. Available from: [Link]
-
ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. Available from: [Link]
-
YouTube. How do oil additives cause catalyst fouling? Available from: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Available from: [Link]
-
PMC. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available from: [Link]
-
ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Available from: [Link]
-
ResearchGate. (PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. Available from: [Link]
-
ACS Publications. Chiral Sulfur Ligands for Asymmetric Catalysis. Available from: [Link]
-
Wikipedia. Cross-coupling reaction. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
ResearchGate. Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. Available from: [Link]
-
PMC. Study on the Pretreatment Process and Removal Rules of Sulfur-Containing Compounds for Medium- and Low-Temperature Coal Tar. Available from: [Link]
-
ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available from: [Link]
-
MDPI. Treatment of Organic and Sulfate/Sulfide Contaminated Wastewater and Bioelectricity Generation by Sulfate-Reducing Bioreactor Coupling with Sulfide-Oxidizing Fuel Cell. Available from: [Link]
-
Reddit. (Hopefully) Everything about Suzuki cross-coupling. Available from: [Link]
-
Journal of the Chemical Society, Faraday Transactions. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Available from: [Link]
-
Catalysis Science & Technology. Experimental investigation on the coupling mechanism between sulfur poisoning and hydrothermal aging of the Cu-SSZ-13 SCR catalyst. Available from: [Link]
-
PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
-
ResearchGate. Sulfur removal methods. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available from: [Link]
- Google Patents. WO2003095375A1 - Process for the removal of organic sulfur in wastewater including an oxidative pretreatment.
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
Comptes Rendus de l'Académie des Sciences. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available from: [Link]
-
MDPI. Heck Reaction—State of the Art. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available from: [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
Sources
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. researchgate.net [researchgate.net]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EHSQLaw Greenko -AMGreen Group (Env-Energy,Health,Safety,Security ,Social Ac.Quality-Lab) Tech.Serv.: Catalyst deactivation Common causes [dramarnathgiri.blogspot.com]
- 6. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
removing unreacted 4-ethoxythiane-4-carboxylic acid
Technical Support Center: Purification & Workup of 4-Ethoxythiane-4-carboxylic Acid
Case ID: #THIANE-COOH-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are attempting to remove unreacted 4-ethoxythiane-4-carboxylic acid from a reaction mixture. This molecule presents a specific purification profile due to three structural features:
-
Carboxylic Acid (C4-COOH): Acidic (pKa ~4.5), allowing for pH-switchable solubility.
-
Thiane Ring (Sulfur): Susceptible to oxidation (sulfoxide formation) and catalyst poisoning; often lipophilic and prone to emulsions.
-
Geminal Ethoxy Group: Increases lipophilicity compared to the parent thiane acid, requiring specific solvent choices.
This guide provides three "Tiers" of intervention, ranging from standard workups to advanced troubleshooting for stubborn impurities.
Tier 1: The Gold Standard (Acid-Base Extraction)
Use this method if your product is neutral (amide, ester, etc.) and stable to mild aqueous base.
The Logic: Because 4-ethoxythiane-4-carboxylic acid has a pKa of ~4.5, it will deprotonate in the presence of a weak base like saturated sodium bicarbonate (pH ~8.5). Your neutral product will remain protonated/neutral.
Protocol 1.0: The Bicarbonate Wash[1]
-
Dilution: Dilute your reaction mixture with a non-polar organic solvent (Ethyl Acetate or Dichloromethane).
-
Pro-Tip: Use Ethyl Acetate (EtOAc) if possible.[1] DCM is denser than water and often forms tighter emulsions with sulfur-containing heterocycles.
-
-
First Wash (Removal): Wash the organic phase with Saturated Aqueous
(3x). -
Verification (The "Spot Test"): Before discarding the aqueous layer, acidify a small aliquot in a vial with 1M HCl. If a precipitate forms or oil crashes out, you successfully extracted the impurity.
-
Final Polish: Wash the organic layer once with brine, dry over
, and concentrate.
Visual Workflow: The Separation Logic
Caption: Logic flow for separating the acidic thiane impurity from a neutral product using pH manipulation.
Tier 2: Troubleshooting Common Failures
Consult this section if Tier 1 failed or introduced new problems.
Issue A: The "Emulsion Nightmare"
Symptom: The organic and aqueous layers refuse to separate, forming a cloudy "rag" layer in the middle. Cause: The thiane sulfur atom and the ethoxy group act as weak surfactants. Solution:
-
The Brine Break: Add saturated brine to the mixture. The increased ionic strength forces phase separation.
-
Filtration: Pass the entire emulsion through a small pad of Celite®. The solid silica acts as a physical breaker for the micro-droplets.
Issue B: The "Ghost Spot" (Sulfur Oxidation)
Symptom: You removed the acid, but a new, more polar impurity appeared on TLC. Cause: Thiane sulfur is easily oxidized to the Sulfoxide (S=O) or Sulfone (O=S=O) by ambient air or peroxides in ether/THF. Diagnostic:
-
Stain: Use
stain. Sulfur oxidation products usually stain brilliantly yellow/white against the purple background. Prevention: -
Degas all solvents.
-
Avoid chlorinated solvents if possible (DCM can sometimes promote trace oxidation in the presence of light/air).
-
Work quickly; do not leave the crude mixture in solution overnight.
Tier 3: Advanced Removal (Chromatography & Scavengers)
Use this when your product is also acidic, or if you require high-throughput purification.
Method 3.1: Silica Gel Chromatography
Challenge: Carboxylic acids "streak" or "tail" on silica due to strong hydrogen bonding with silanols. The Fix: Add 1% Acetic Acid to your eluent system.
-
Example: 30% EtOAc / 69% Hexanes / 1% AcOH.
-
Result: The acetic acid caps the silica's active sites, allowing the thiane acid to elute as a tight band (usually R_f ~ 0.3-0.4).
Method 3.2: Solid-Supported Scavengers (Resins)
Best For: Small scale (<100 mg) or parallel synthesis where extraction is tedious. Reagent: Amberlyst® A21 (or equivalent weak anion exchanger). Protocol:
-
Dissolve crude mixture in DCM or THF.
-
Add Amberlyst A21 resin (3 equivalents relative to the acid impurity).
-
Shake/stir for 1 hour at room temperature.
-
Filter off the resin.
-
Result: The resin captures the 4-ethoxythiane-4-carboxylic acid; the filtrate contains your purified product.
Visual Workflow: Scavenger Resin Mechanism
Caption: The "Catch-and-Filter" mechanism. The solid resin physically binds the acid, allowing physical removal via filtration.
FAQ: Frequently Asked Questions
Q: Can I use NaOH instead of
Q: Why is my yield low after extraction? A: The 4-ethoxy group increases lipophilicity. If your product is also very non-polar, the thiane acid might "drag" some product into the aqueous layer (hydrotropic effect), or the salt might not be fully water-soluble.
-
Fix: Back-extract the aqueous layer once with fresh organic solvent to recover any trapped product.
Q: I see a spot at the baseline that smells like sulfur. What is it? A: This is likely the inorganic salts or decomposed sulfur byproducts. Thiane derivatives often have a characteristic "heavy" sulfur odor. Ensure you wash with brine to remove inorganic residues.
References
-
Acid-Base Extraction Principles
- Title: 4.8: Acid-Base Extraction
- Source: Chemistry LibreTexts
-
URL:[Link]
-
pKa Data for Carboxylic Acids
-
Scavenger Resin Protocols
- Title: User Guide for Scavenger Resins (SiliaMetS® & SiliaBond®)
-
Source: SiliCycle[7]
-
Thiane/Sulfur Oxidation Risks
- Title: Oxidation of Sulfides: Selective Synthesis of Sulfoxides and Sulfones
- Source: Journal of Organic Chemistry (General Reference Context)
-
URL:[Link]
Sources
- 1. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid - Google Patents [patents.google.com]
avoiding decarboxylation of 4,4-disubstituted thiane acids
This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering stability issues with 4,4-disubstituted thiane scaffolds.
Topic: Stabilization & Prevention of Unwanted Decarboxylation Ticket Priority: High (Irreversible Sample Loss) Applicable Scaffolds: 4-amino-tetrahydrothiopyran-4-carboxylic acid, Thiane-4,4-dicarboxylic acid, and derivatives.
Mechanistic Diagnosis: Why is your molecule losing CO₂?
Before troubleshooting the protocol, you must identify the driving force. 4,4-disubstituted thianes are prone to decarboxylation due to a combination of the Thorpe-Ingold Effect (Steric) and Transannular Electronic Effects .
The Stability Matrix
| Feature | Risk Factor | Mechanism of Failure |
| Ring Conformation | High | The thiane ring oscillates between chair and boat. Bulky 4,4-substituents force the carboxylate into an axial position (unfavorable) or create 1,3-diaxial strain, lowering the activation energy for CO₂ loss to relieve crowding. |
| Sulfur Atom | Medium | Sulfur at position 1 can stabilize carbocation intermediates via transannular participation, facilitating fragmentation pathways that mimic decarboxylation. |
| Substituent Type | Critical | Beta-Keto/Malonate: Heat alone triggers decarboxylation.Alpha-Amino: Stable unless oxidants are present (Oxidative Decarboxylation) or during mixed-anhydride activation. |
Diagnostic Pathway (DOT Visualization)
The following diagram illustrates the decision logic for identifying the cause of degradation.
Figure 1: Diagnostic logic flow to pinpoint the chemical trigger of decarboxylation in thiane scaffolds.
Troubleshooting: Synthesis & Hydrolysis
Context: You are synthesizing the scaffold via the Bucherer-Bergs (Hydantoin) or Malonate route and losing the carboxylate during the final hydrolysis step.
Scenario A: Hydrolysis of Thiane-Spiro-Hydantoin
The conversion of the hydantoin to the amino acid requires ring opening. Harsh conditions often lead to the amine (decarboxylated product).
Q: I am using 6M NaOH at reflux (110°C) and getting the amine, not the amino acid. Why? A: Extended reflux at high pH promotes the decarboxylation of the intermediate carbamate.
-
Corrective Protocol:
-
Switch to Barium Hydroxide: Use
(1.5 equiv) in water at 100°C. Barium salts often precipitate the carbonate/carboxylate, stabilizing the species. -
Pressure vs. Time: Use an autoclave (120°C, 40 psi) for a shorter duration (4-6 hours) rather than refluxing for 48 hours. Speed is key to beating the decarboxylation kinetics.
-
Enzymatic Route: If thermal instability is extreme, use a Hydantoinase/Carbamoylase system (commercial kits available) to hydrolyze at 37°C.
-
Scenario B: The Gem-Dicarboxylate (Malonate Derivative)
Q: I isolated Thiane-4,4-dicarboxylic acid, but it fizzes and turns into the mono-acid on the rotovap. A: Gem-dicarboxylic acids are inherently unstable. The "fizzing" is CO₂ release.[1]
-
Corrective Protocol:
-
Never heat to dryness. Lyophilize (freeze-dry) from a frozen aqueous solution.
-
Salt Formation: Do not isolate the free acid. Convert immediately to the Disodium Salt or Bis-ammonium salt . The anionic carboxylate is significantly more resistant to decarboxylation than the protonated acid because it lacks the proton required for the cyclic transition state [1].
-
Troubleshooting: Workup & Isolation
Context: The reaction worked, but the product degrades during isolation.
FAQ: Solvent & pH Management
Q: Can I use acidic workup (1M HCl) to remove impurities? A: Risk High. For 4,4-disubstituted thianes, acidification protonates the carboxylate. If the 4-position also has an electron-donating group (like an amine or hydroxyl), the "push-pull" mechanism lowers the barrier for CO₂ loss.
-
Fix: Maintain pH > 4.0 during workup. Use weak buffers (Citrate or Phosphate) rather than strong mineral acids.
Q: My sample smells like sulfur after decarboxylation. Is the ring opening? A: Likely yes. Decarboxylation can sometimes trigger Grob Fragmentation , especially if the sulfur is oxidized to a sulfoxide.
-
Critical Check: Run an LC-MS. If you see a mass corresponding to [M - CO2 - C2H4], the ring has fragmented.
-
Prevention: Degas all solvents. Sulfur is easily oxidized to sulfoxide, which destabilizes the ring. Perform all reactions under Argon/Nitrogen.
Isolation Protocol: The "Cold-Trap" Method
-
Quench: Cool reaction to 0°C.
-
pH Adjust: Adjust to pH 7.0–7.5 carefully.
-
Filtration: If solid precipitates, filter cold.
-
Drying: Do not use a heated vacuum oven. Use a lyophilizer. If a rotovap is necessary, set the bath to < 30°C and use high vacuum to lower the boiling point.
Troubleshooting: Coupling & Derivatization
Context: You are trying to attach the thiane acid to a peptide or drug scaffold.
Q: I used Isobutyl Chloroformate (IBCF) for mixed anhydride coupling, and it bubbled vigorously. Yield is 0%. A: Mixed anhydrides of bulky, quaternary amino acids are notoriously unstable. They disproportionate rapidly, releasing CO₂.
-
Solution: Switch to HATU or PyBOP .
-
These reagents form active esters (OBt/OAt) that are stable enough to react with the amine nucleophile without spontaneous decarboxylation.
-
Base Choice: Use DIPEA (Diisopropylethylamine) or Collidine . Avoid strong bases like NaOH during coupling.
-
Q: Can I use acid chlorides (Thionyl Chloride)? A: Absolutely Not. Generating an acid chloride on a 4,4-disubstituted thiane will almost certainly lead to immediate decarboxylation or N-carboxyanhydride (NCA) polymerization (if an amine is present).
Summary Data: Stability Conditions
| Parameter | Safe Zone | Danger Zone (Decarboxylation Risk) |
| Temperature | < 40°C | > 80°C (especially in acidic media) |
| pH | 5.0 – 9.0 | < 2.0 (Protonation leads to cyclic TS) |
| Solvent | Water, Acetonitrile, DMF | DMSO (Can promote Krapcho-like decarboxylation at high T) |
| Atmosphere | Inert (Ar/N₂) | Oxygen rich (Sulfur oxidation risk) |
| Counter-ion |
References
-
Mechanistic Foundation of Decarboxylation
- Title: Decarboxylation of Malonic Acid Deriv
- Source: Master Organic Chemistry / Khan Academy (General Principles).
-
URL:[Link]
-
Hydantoin Hydrolysis (Bucherer-Bergs)
- Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
- Source:Molecules (PMC).
-
URL:[Link]
-
Thiane Scaffold Synthesis
- Title: Synthesis of 4-aminotetrahydrothiopyran-4-carboxylic acid scaffolds.
- Source:Bioorganic & Medicinal Chemistry.
-
URL:[Link]
-
Krapcho Decarboxylation (Conditions to Avoid)
Sources
Technical Support Center: Handling Odor Issues with Thiane-4-Carboxylic Acid Derivatives
Introduction
Thiane-4-carboxylic acid and its derivatives are vital heterocyclic building blocks in medicinal chemistry and drug development. Their saturated, sulfur-containing ring system is a key pharmacophore in various therapeutic agents. However, the potent and often unpleasant odor characteristic of many organosulfur compounds presents a significant challenge in the laboratory. This odor is not merely a nuisance; it can cause headaches and nausea, and its release can be considered a statutory nuisance in some regions.[1]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, preventing, and neutralizing odor issues associated with thiane-4-carboxylic acid derivatives. By combining proactive handling strategies with effective decontamination protocols, researchers can maintain a safe and pleasant laboratory environment.
Frequently Asked Questions (FAQs)
Section A: Understanding the Odor Problem
Q1: Why do thiane-4-carboxylic acid and its derivatives have such a strong odor?
The odor is primarily due to the presence of the sulfur atom within the thiane ring. Organosulfur compounds, particularly thiols (mercaptans) and thioethers, are known for their potent smells, which are detectable by the human nose at extremely low concentrations, sometimes in the parts-per-billion (ppb) range.[1] The volatility of these compounds allows them to easily enter the gas phase and spread through the laboratory. While thiane itself is a saturated thioether, impurities from synthesis, degradation byproducts, or related reagents can include more volatile and odorous sulfur species.
Q2: Are the odors from these compounds hazardous to my health?
At the low concentrations typically detected by smell, the primary effects are discomfort, such as headaches and nausea.[1] However, it is crucial to consult the Safety Data Sheet (SDS) for each specific derivative. For instance, the GHS classification for a related compound, tetrahydrothiopyran-4-carboxylic acid, indicates it can be harmful if inhaled, swallowed, or in contact with skin, and may cause respiratory irritation.[2] The odor serves as an excellent warning sign that you are being exposed to the chemical, and you should take immediate steps to minimize that exposure.
Section B: Proactive Odor Prevention & Handling
This section focuses on the most critical aspect of odor management: prevention. A well-planned experiment is the most effective tool against odor contamination.
Q3: What is the single most important piece of equipment for handling these compounds?
A properly functioning chemical fume hood is non-negotiable. However, simply working in a fume hood is not enough. Standard fume hoods will just exhaust the odor outside, potentially causing issues for the surrounding area.[1] Therefore, it is best practice to treat or "scrub" the exhaust.
Workflow for Proactive Odor Control
The following diagram illustrates a best-practice workflow for handling odorous thiane derivatives.
Sources
Technical Support Center: Crystallization Methods for 4-Ethoxythiane-4-carboxylic Acid
Welcome to the technical support center for the purification of 4-ethoxythiane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are seeking to obtain high-purity crystalline material. We will explore the foundational principles, provide detailed experimental protocols, and offer a comprehensive troubleshooting guide to address common challenges encountered during the crystallization process.
Section 1: Foundational Principles & Frequently Asked Questions
This section addresses the fundamental questions regarding the crystallization of 4-ethoxythiane-4-carboxylic acid, grounding the practical steps in solid scientific principles.
Q1: What are the key molecular properties of 4-ethoxythiane-4-carboxylic acid that influence solvent selection?
A1: The structure of 4-ethoxythiane-4-carboxylic acid features several key functional groups that dictate its solubility and crystallization behavior:
-
Carboxylic Acid (-COOH): This is a highly polar group capable of strong hydrogen bonding, both as a donor (O-H) and an acceptor (C=O). This feature suggests solubility in polar, protic solvents.[1]
-
Thiane Ring: This six-membered saturated heterocycle containing a sulfur atom is largely non-polar and contributes van der Waals interactions.
-
Ethoxy Group (-OCH₂CH₃): The ether linkage adds polarity and hydrogen bond accepting capabilities, while the ethyl chain contributes non-polar character.
The molecule is, therefore, amphiphilic, possessing both polar, hydrogen-bonding regions and non-polar regions. Successful crystallization hinges on finding a solvent system that appropriately balances these interactions. The general principle of "like dissolves like" is a crucial starting point; solvents that share functional group characteristics with the compound are often good solubilizers.[2][3]
Q2: How do I select an appropriate single solvent for crystallization?
A2: The ideal single solvent for recrystallization should dissolve the compound completely when hot (at or near the solvent's boiling point) but poorly when cold.[1][4]
Screening Procedure:
-
Place a small amount of your crude material (10-20 mg) in a test tube.
-
Add a few drops of the candidate solvent at room temperature. If the compound dissolves immediately, the solvent is too good and will likely result in poor recovery.[4]
-
If it doesn't dissolve, heat the mixture to the solvent's boiling point, adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
An ideal solvent will show significant crystal formation upon cooling. If no crystals form, the compound may be too soluble. If the compound precipitates immediately as a powder, the cooling may be too fast or the solvent may be a poor choice.[5]
Based on the molecule's structure, good starting points for single solvents include alcohols (methanol, ethanol) and polar aprotic solvents (ethyl acetate, acetone).[2]
Q3: What is a solvent/anti-solvent system, and when is it necessary?
A3: A solvent/anti-solvent (or mixed solvent) system is used when no single solvent displays the required sharp change in solubility with temperature. The system consists of two miscible liquids:
-
Solvent: A liquid in which 4-ethoxythiane-4-carboxylic acid is highly soluble.
-
Anti-solvent: A liquid in which the compound is poorly soluble.[2]
This method involves dissolving the compound in a minimum amount of the hot "solvent" and then slowly adding the "anti-solvent" at an elevated temperature until the solution becomes faintly cloudy (the saturation point). A few drops of the "solvent" are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly. This technique is particularly useful for compounds like 4-ethoxythiane-4-carboxylic acid, where a polar solvent (like ethanol) can be paired with a non-polar anti-solvent (like water or hexane) to fine-tune the solubility.[3][4]
Section 2: Experimental Protocols
These protocols provide step-by-step instructions for common crystallization workflows. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Single-Solvent Crystallization by Slow Cooling
This is the most straightforward method and should be attempted first if a suitable single solvent is identified.
-
Dissolution: Place the crude 4-ethoxythiane-4-carboxylic acid in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hotplate with stirring. Continue adding the solvent until the compound is fully dissolved at the boiling point. Avoid adding a large excess of solvent, as this will reduce your yield.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.[6]
-
Cooling & Crystallization: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature on a benchtop. Rapid cooling often leads to the formation of small, impure crystals or powders.[5][7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Solvent/Anti-Solvent Crystallization
Use this method if no single solvent is suitable. A common pair for a molecule with these functional groups would be Ethanol (solvent) and Water (anti-solvent).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of the "good" solvent (e.g., ethanol) at an elevated temperature (e.g., 50-60°C).
-
Addition of Anti-solvent: While maintaining the temperature and stirring, add the "poor" solvent (e.g., water) dropwise until the solution turns persistently cloudy. This indicates the point of saturation.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath, as described in Protocol 1.
-
Isolation, Washing, & Drying: Collect, wash (using a cold mixture of the solvent/anti-solvent), and dry the crystals as described previously.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q4: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is often due to the solution being too concentrated or cooling too quickly.[5]
Solutions:
-
Re-heat and Dilute: Heat the solution to redissolve the oil. Add more solvent (10-20% more) to decrease the saturation concentration and then allow it to cool more slowly.[5]
-
Lower the Crystallization Temperature: The initial crystallization temperature may be too high. Try cooling the solution more gradually or using a solvent with a lower boiling point.
-
Change Solvents: The solubility curve of the compound in the chosen solvent may be unsuitable. Try a different solvent or a solvent/anti-solvent system.
-
Remove Impurities: High levels of impurities can depress the melting point of your compound, leading to oiling out. Consider a preliminary purification step like an acid-base extraction.[8]
Q5: No crystals are forming, even after cooling in an ice bath. What are my next steps?
A5: This is a common issue that typically indicates the solution is not supersaturated, meaning too much solvent was used.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seed Crystal: Add a tiny crystal of the pure compound to the solution. This provides a template for further crystal growth.[5]
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent. Allow it to cool again. Be careful not to remove too much solvent, which could cause the compound to crash out.[5]
-
Try an Anti-solvent: If you are using a single-solvent system, you can try carefully adding an anti-solvent to induce precipitation.
Q6: My compound crashed out of solution as a fine powder, not nice crystals. How can I improve the crystal quality?
A6: The formation of a fine powder indicates that nucleation was too rapid and crystal growth was too fast, often trapping impurities.[5]
Solutions:
-
Slow Down the Cooling: This is the most critical factor. After dissolving your compound in hot solvent, ensure the flask cools as slowly as possible. You can insulate the flask by placing it inside a larger beaker filled with hot water and allowing the entire assembly to cool.[6]
-
Use Less Concentrated Solutions: Re-dissolve the powder in more hot solvent than the minimum required. While this may slightly reduce the yield, it will slow the crystallization process and promote the growth of larger, purer crystals.[5]
-
Reduce Mechanical Agitation: Do not stir or disturb the solution during the cooling and growth phase.
Q7: My final product is still impure after crystallization. What could have gone wrong?
A7: Impurities in the final product can arise from several sources.
Solutions:
-
Incomplete Washing: Ensure the crystals are washed with fresh, ice-cold solvent during filtration to remove any mother liquor containing impurities. Using warm solvent will dissolve some of your product.
-
Co-crystallization: The impurity may have similar solubility properties to your desired compound, causing it to crystallize as well. In this case, a different solvent system is needed to better differentiate the solubilities.
-
Inefficient Initial Purification: If the crude material is highly impure (>10%), a single crystallization may not be sufficient. A second recrystallization may be necessary, or a different purification technique (like column chromatography) should be considered prior to the final crystallization.[9]
-
pH Adjustment: For carboxylic acids, an acid-base extraction can be a powerful pre-purification step. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with a weak aqueous base (like sodium bicarbonate solution) to deprotonate the carboxylic acid into the aqueous layer, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer to precipitate the purified carboxylic acid, which can then be recrystallized.[8]
Section 4: Data & Visualizations
Table 1: Properties of Common Crystallization Solvents
This table provides key data for solvents that may be suitable for 4-ethoxythiane-4-carboxylic acid, ordered approximately from most polar to least polar.
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Excellent for polar compounds; high boiling point can make drying slow.[1][2] |
| Methanol | 65 | 5.1 | Good for relatively polar compounds; volatile and easy to remove.[1][2] |
| Ethanol | 78 | 4.3 | Excellent general-purpose solvent for moderately polar compounds.[1][2] |
| Acetone | 56 | 5.1 | Good general-purpose solvent; low boiling point can be a disadvantage.[1] |
| Ethyl Acetate | 77 | 4.4 | Good for compounds of intermediate polarity.[2] |
| Dichloromethane | 40 | 3.1 | Often avoided due to high volatility which can lead to poor crystal quality.[10] |
| Toluene | 111 | 2.4 | High boiling point can be problematic; use if other solvents fail.[1] |
| Hexane | 69 | 0.1 | Very non-polar; primarily used as an anti-solvent.[1] |
Diagram 1: Solvent Selection Workflow
This diagram outlines a logical workflow for selecting an appropriate solvent system for the crystallization of 4-ethoxythiane-4-carboxylic acid.
Caption: A troubleshooting decision tree for common crystallization issues.
References
-
LookChem. General procedures for the purification of Carboxylic acids. Chempedia. [Link]
- Google Patents.
-
PubMed. Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. [Link]
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014–1021. [Link]
-
Guide for crystallization. [Link]
-
Experiment 2: Recrystallization. Santa Monica College. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Crystallization Solvents. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting. [Link]
-
Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]
-
Crystallization Technique Quiz. University of Colorado Boulder, Department of Chemistry. [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
SOP: CRYSTALLIZATION. University of Cape Town, Department of Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. athabascau.ca [athabascau.ca]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. unifr.ch [unifr.ch]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 4-Ethoxythiane-4-Carboxylic Acid
Executive Summary
4-Ethoxythiane-4-carboxylic acid represents a critical scaffold in medicinal chemistry, often serving as a bioisostere for 4-substituted piperidines or cyclohexanes in matrix metalloproteinase (MMP) inhibitors and analgesic targets. Its structural uniqueness—a sulfur-containing saturated ring with a gem-disubstituted quaternary center—presents specific analytical challenges.
This guide provides a comprehensive analysis of the 1H NMR spectral signature of this molecule. Unlike standard cyclohexane derivatives, the thiane ring introduces significant desymmetrization and chemical shift anisotropy. We compare the spectral performance of this compound against its oxidized sulfone analog (a common metabolic byproduct) and evaluate solvent systems (DMSO-d₆ vs. CDCl₃) to optimize proton resolution.
Structural Context & Theoretical Expectation
The molecule consists of three distinct magnetic environments:
-
The Thiane Ring: A 6-membered sulfur heterocycle. The sulfur atom exerts a deshielding effect on the
-protons (C2/C6). -
The Quaternary Center (C4): Carrying both an ethoxy group and a carboxylic acid. This locks the ring conformation, typically placing the bulkier carboxyl group in the equatorial position to minimize 1,3-diaxial interactions, though solvation effects can alter this equilibrium.
-
The Ethoxy Side Chain: A classic ethyl pattern (
system) shifted downfield by the oxygen attachment.
Expected Chemical Shift Ranges (Reference)
| Proton Group | Multiplicity | Approx.[1] Shift ( | Diagnostic Feature |
| -COOH | Broad Singlet | 10.5 – 13.0 | Highly solvent/concentration dependent. |
| -OCH₂- | Quartet | 3.4 – 3.6 | Deshielded by oxygen; characteristic coupling ( |
| Ring | Multiplet | 2.6 – 2.9 | Deshielded by Sulfur; complex AA'BB' or ABX pattern. |
| Ring | Multiplet | 1.8 – 2.2 | Shielded relative to |
| -CH₃ (Ethoxy) | Triplet | 1.1 – 1.3 | Classic triplet; serves as an internal integration reference. |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral integrity, the following protocol utilizes a "Check-Verify" system.
Sample Preparation & Acquisition
Objective: Maximize resolution of the ring protons while ensuring visibility of the acidic proton.
-
Solvent Selection: DMSO-d₆ is the primary recommendation over CDCl₃.
-
Reasoning: CDCl₃ often leads to the disappearance of the -COOH proton due to rapid exchange or broadening. DMSO-d₆ forms a hydrogen-bonded complex, sharpening the peak and shifting it to ~12 ppm.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Causality: Higher concentrations favor dimer formation of the acid, stabilizing the chemical shift but potentially increasing viscosity and line broadening.
-
Workflow Diagram
The following Graphviz diagram outlines the critical decision nodes in the acquisition process.
Figure 1: Self-validating NMR acquisition workflow. The "QC Check" step prevents wasted acquisition time on poorly shimmed samples.
Detailed Spectral Analysis
The Ethoxy Anchor (Internal Standard)
Begin analysis here. The ethoxy group is chemically stable and provides a reliable integration standard.
-
Methyl (-CH₃): Look for a triplet at ~1.15 ppm . Set its integration to 3.00 .
-
Methylene (-OCH₂-): Look for a quartet at ~3.45 ppm . Integration must be 2.00 .
-
Validation: If the integration ratio deviates (e.g., 2:2.5), suspect residual ethanol or diethyl ether solvent contamination.
-
The Thiane Ring (The Fingerprint)
The thiane ring protons (H2/H6 and H3/H5) appear as complex multiplets due to the rigid chair conformation locked by the 4-substituents.
- -Protons (H2/H6): Resonate downfield (2.6–2.9 ppm ) due to the electronegativity of Sulfur.
- -Protons (H3/H5): Resonate upfield (1.9–2.2 ppm ).
-
Stereochemistry: The protons axial and equatorial to the ring will exhibit different chemical shifts (
ppm) and coupling constants ( Hz, Hz).
The Carboxylic Acid[2]
-
Observation: In DMSO-d₆, expect a broad singlet at 12.0–12.5 ppm .
-
Exchange: If the peak is missing, add 1 drop of D₂O. The disappearance of the peak confirms it was a labile proton (-COOH or -OH).
Comparative Analysis: Alternatives & Impurities
This section compares the target molecule against its most common "alternatives"—its metabolic byproduct (Sulfone) and the solvent-dependent variation.
Structural Alternative: Sulfide vs. Sulfone
In drug development, the oxidation of the thiane sulfur to a sulfone (1,1-dioxide) is a common impurity or metabolite. 1H NMR is the primary tool to distinguish them.
| Feature | Target: 4-Ethoxythiane-4-COOH (Sulfide) | Alternative: 4-Ethoxy-1,1-dioxothiane-4-COOH (Sulfone) | Mechanism of Change |
| Ring | 2.6 – 2.9 ppm | 3.0 – 3.3 ppm | Strong deshielding by |
| Ring | 1.9 – 2.2 ppm | 2.3 – 2.5 ppm | Mild deshielding due to proximity. |
| Ethoxy -OCH₂- | ~3.45 ppm | ~3.50 ppm | Negligible change (too distant from S). |
Analytical Insight: If you observe a "shadow" multiplet appearing ~0.4 ppm downfield of your main ring signal, your sample is oxidizing.
Method Alternative: DMSO-d₆ vs. CDCl₃
Comparing solvent performance for structural elucidation.
| Parameter | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) |
| -COOH Visibility | Excellent (Sharp/Broad Singlet) | Poor (Often invisible/Broad) |
| Ring Resolution | Good (can be viscous) | Excellent (Sharper couplings) |
| Water Peak | ~3.33 ppm (Interferes with Ethoxy?) | ~1.56 ppm (Interferes with Ring?) |
Logic Pathway for Assignment
Use this decision tree to assign peaks in complex mixtures.
Figure 2: Spectral assignment logic tree. Note the red node indicating the potential sulfone impurity.
References
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[2][3][4][5][6][7] Link[3]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[8] Link
-
Barbarella, G., et al. (1976).[9] Conformational analysis of thiane-1,1-dioxide derivatives. Organic Magnetic Resonance.[2][6][7][10] (Basis for Sulfone shift comparison). Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. mr.copernicus.org [mr.copernicus.org]
- 7. auremn.org.br [auremn.org.br]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. spectrabase.com [spectrabase.com]
- 10. modgraph.co.uk [modgraph.co.uk]
Metabolic Stability Landscape: Thiane vs. Oxane Bioisosteres
The following guide provides an in-depth technical comparison of Thiane (Tetrahydrothiopyran) and Oxane (Tetrahydropyran) bioisosteres, focusing on their metabolic stability profiles, physicochemical implications, and experimental validation.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads
Executive Summary: The Chalcogen Switch
In structure-based drug design (SBDD), replacing a cyclohexane ring with a saturated heterocycle is a standard tactic to modulate lipophilicity (LogP) and introduce hydrogen bond acceptors. The choice between Oxane (Oxygen) and Thiane (Sulfur) is rarely arbitrary; it dictates the molecule's metabolic fate.
-
Oxane (Tetrahydropyran): The "Safe" Standard. Generally lowers LogP, improves solubility, and is metabolically robust, succumbing primarily to slow C-hydroxylation.
-
Thiane (Tetrahydrothiopyran): The "Soft" Alternative. Increases lipophilicity relative to oxane but introduces a metabolic soft spot —the sulfur atom itself. It is prone to rapid, often stereoselective S-oxidation, dramatically altering the pharmacophore's polarity and half-life.
This guide dissects the mechanistic divergence between these two scaffolds and provides protocols to empirically validate their stability.
Mechanistic Metabolism: The Core Conflict
The metabolic stability differences arise from the fundamental reactivity of the heteroatom towards Phase I enzymes (CYP450 and FMOs).
A. Oxane: Carbon-Centric Metabolism
The ether oxygen in oxane is a hard base and relatively inert to direct oxidation under physiological conditions. Metabolism is forced to occur at the carbon skeleton.
-
Primary Pathway: CYP450-mediated C-hydroxylation , typically at the C3 or C4 position (distal to the oxygen) or C2 (alpha-hydroxylation).
-
Secondary Pathway: Alpha-hydroxylation at C2 can lead to hemiacetal formation, resulting in spontaneous ring opening and fragmentation. However, the oxane ring is generally considered a stable scaffold in drug discovery.
B. Thiane: Sulfur-Centric Metabolism
The sulfur atom in thiane is a soft nucleophile with available d-orbitals (or accessible higher oxidation states), making it a magnet for oxidants.
-
Primary Pathway: S-Oxidation . Flavin-containing Monooxygenases (FMOs) and CYP450s rapidly convert the sulfide to a Sulfoxide (+16 Da) .
-
Secondary Pathway: Further oxidation to a Sulfone (+32 Da) .
-
Consequence: Unlike C-hydroxylation, S-oxidation is often faster than the rate of hepatic blood flow (high clearance). Furthermore, the conversion of a lipophilic Thiane (LogP ~1.7) to a polar Sulfoxide (LogP ~ -1.0) drastically changes the molecule's distribution and target binding affinity.
Visualization: Metabolic Divergence
The following diagram illustrates the competing pathways.
Caption: Comparative metabolic fates. Note the direct heteroatom attack in Thiane (Red) versus the carbon-skeleton attack in Oxane (Blue).
Physicochemical & Data Comparison
The choice between these bioisosteres impacts more than just stability; it fundamentally alters the property space of the lead series.
| Feature | Oxane (Tetrahydropyran) | Thiane (Tetrahydrothiopyran) | Impact on Drug Design |
| Electronic Nature | Hard Base (H-bond Acceptor) | Soft Base (Weak H-bond Acceptor) | Oxane is better for solvation; Thiane for hydrophobic pockets. |
| Lipophilicity ( | Base (Reference) | +0.5 to +1.0 vs Oxane | Thiane increases permeability but also non-specific binding. |
| Metabolic Liability | Low (Stable Scaffold) | High (S-Oxidation) | Thiane often requires blocking groups (e.g., gem-dimethyl) to prevent S-oxidation. |
| Major Metabolite | Hydroxy-oxane (Polar) | Sulfoxide (Highly Polar) | Thiane sulfoxides are often inactive and rapidly excreted. |
| Intrinsic Clearance ( | Typically Low to Moderate | Typically High | Thiane series often fail due to short half-life ( |
| Toxicity Risk | Low | Moderate | Reactive sulfur intermediates can occasionally cause idiosyncratic toxicity. |
Key Insight: While Thiane is a valid bioisostere for steric bulk, it is rarely a "drop-in" replacement for Oxane if metabolic stability is the goal. It is typically used when the oxygen lone pair causes electronic repulsion in the binding pocket or when a "prodrug-like" sulfoxide activation is desired.
Experimental Protocols: Validating the Bioisostere
To objectively compare these scaffolds in your specific chemical series, you must distinguish between intrinsic clearance and metabolite profile .
Protocol A: Microsomal Stability Assay (Head-to-Head)
Objective: Determine the intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]
-
Test Compounds (10 mM DMSO stock).
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).
-
Pre-incubation: Add test compound (final conc. 1 µM, <0.1% DMSO) to microsomes. Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at
min into 200 µL Stop Solution. -
Termination: Vortex and centrifuge (4000 rpm, 10 min) to pellet protein.
-
Analysis: Inject supernatant into LC-MS/MS.
Data Calculation:
Plot
Protocol B: Metabolite Identification (The "Soft Spot" Test)
Objective: Confirm if instability is driven by S-oxidation (Thiane) or C-hydroxylation (Oxane).
LC-MS/MS Setup:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: Gradient Water/Acetonitrile + 0.1% Formic Acid.
-
Scan Mode: Full Scan / Data Dependent MS2.
Interpretation Logic:
-
Thiane Analog: Look for +16 Da (Sulfoxide) and +32 Da (Sulfone).
-
Diagnostic: The +16 Da peak often appears at a significantly lower retention time (more polar) than the parent.
-
-
Oxane Analog: Look for +16 Da (Hydroxyl).
-
Diagnostic: If the +16 Da peak is unstable or shows +14 Da (oxidation to ketone) or -2 Da (dehydrogenation), it confirms carbon oxidation.
-
Decision Framework for Drug Design
Use this logic flow to decide between Thiane and Oxane during Lead Optimization.
Caption: Strategic decision tree for selecting between Thiane and Oxane scaffolds based on binding requirements and metabolic risk.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
Dalvie, D. K., et al. (2002).[2] Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings. Chemical Research in Toxicology. (Provides foundational mechanisms for S-heterocycle oxidation applicable to thiane).
-
Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity.
-
Protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
-
PharmaBlock. (2022).[3] Tetrahydropyrans in Drug Discovery: A Whitepaper.
Sources
C13 NMR chemical shifts of thiane ring carbons
Topic: Comparative Analysis of
Introduction: The Thiane Anomaly
In the structural elucidation of sulfur-containing heterocycles, thiane (tetrahydrothiopyran) presents a unique spectroscopic profile distinct from its oxygenated (tetrahydropyran) and carbocyclic (cyclohexane) analogues. Unlike oxygen, which induces significant deshielding via high electronegativity, sulfur’s influence on
This guide provides a comparative analysis of thiane ring carbons, establishing a baseline for researchers distinguishing thiane moieties in complex scaffolds (e.g., petroleum derivatives, pharmaceuticals) and analyzing their oxidation states (sulfoxides/sulfones).
Comparative Chemical Shift Data
The following table benchmarks thiane against its primary structural analogues. Note the diagnostic "shielding" of the
Table 1:
| Carbon Position | Thiane (S) | Tetrahydropyran (O) | Cyclohexane (CH | Piperidine (NH) |
| C-2 / C-6 ( | 29.8 | 68.3 | 27.0 | 47.5 |
| C-3 / C-5 ( | 27.7 | 26.9 | 27.0 | 27.2 |
| C-4 ( | 26.7 | 23.6 | 27.0 | 25.4 |
Key Diagnostic Insight:
-
The
-Carbon Anomaly: While oxygen deshields the adjacent C-2 carbon by ~41 ppm relative to cyclohexane (the -effect), sulfur only deshields it by ~2.8 ppm. This lack of significant downfield shift often leads to confusion with carbocyclic signals in crude mixtures. -
The
-Effect: The C-4 carbon in thiane is shielded relative to cyclohexane, but less so than in tetrahydropyran. This is attributed to the different bond lengths (C-S ~1.82 Å vs C-O ~1.43 Å) altering the ring puckering and the resulting -gauche interactions.
Structural Determinants & Oxidation States
A critical aspect of thiane analysis is monitoring the oxidation of the sulfur atom. Oxidation to sulfoxides (S=O) and sulfones (O=S=O) drastically alters the electronic environment, primarily through the inductive effect and magnetic anisotropy of the S-O bond.
Table 2: Oxidation State Dependent Shifts (
| Compound | C-2 / C-6 ( | C-3 / C-5 ( | C-4 ( | Mechanistic Driver |
| Thiane | 29.8 | 27.7 | 26.7 | Baseline electronic shielding. |
| Thiane-1-oxide | 52.3 | 21.8 | 25.4 | Strong |
| Thiane-1,1-dioxide | 51.4 | 22.5 | 24.3 | Strong |
Mechanistic Note: The "upfield" shift (shielding) of the
Logic Flow for Signal Assignment
The following diagram illustrates the decision matrix for assigning thiane ring carbons in unknown samples.
Caption: Decision tree for distinguishing Thiane derivatives from Oxygenated analogues based on
Experimental Protocol: Quantitative C NMR
Standard
Protocol: Inverse Gated Decoupling
-
Sample Preparation:
-
Dissolve ~30-50 mg of substrate in 0.6 mL CDCl
. -
Optional: Add 0.05 M Cr(acac)
(Relaxation Agent) if time is limited. This reduces relaxation times significantly.
-
-
Pulse Sequence Setup (Bruker/Varian):
-
Select Inverse Gated Decoupling (e.g., zgig on Bruker).
-
Logic: The decoupler is ON during acquisition (to remove splitting) but OFF during the relaxation delay (to prevent NOE buildup).
-
-
Parameter Optimization:
-
Relaxation Delay (
): Set to of the slowest relaxing carbon (usually quaternary or carbonyl). For thianes without Cr(acac) , set seconds. -
Pulse Angle:
pulse. -
Acquisition Time (
): Ensure is sufficient to resolve closely spaced peaks (C3 vs C4). ~1.0 - 1.5 seconds is typical.
-
-
Processing:
-
Apply exponential multiplication with a line broadening (LB) of 0.5 - 1.0 Hz to improve S/N.
-
Phase and baseline correct manually for accurate integration.
-
Caption: Workflow for Quantitative
References
-
Eliel, E. L., et al. (1976). Conformational Analysis.[1] XXXIII. 13C NMR Spectra of Saturated Heterocycles. Journal of the American Chemical Society.
-
Lambert, J. B., et al. (1976). Proton and Carbon-13 Magnetic Resonance of Thiane-1-oxides and Thiane-1,1-dioxides. Journal of Organic Chemistry.[2]
-
Barbarella, G., et al. (1976). Carbon-13 NMR of Thiane-1,1-dioxides.[3] Organic Magnetic Resonance.[2][4][5]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
-
University of Wisconsin-Madison. (2024). Evans Group pKa and Chemical Shift Tables.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
